2-Nitro-4-trifluoromethylphenylguanidine
描述
属性
分子式 |
C8H7F3N4O2 |
|---|---|
分子量 |
248.16 g/mol |
IUPAC 名称 |
2-[2-nitro-4-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7F3N4O2/c9-8(10,11)4-1-2-5(14-7(12)13)6(3-4)15(16)17/h1-3H,(H4,12,13,14) |
InChI 键 |
LMLBEWIWYWRRSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C(N)N |
产品来源 |
United States |
2-Nitro-4-trifluoromethylphenylguanidine: Structural Architecture, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
2-Nitro-4-trifluoromethylphenylguanidine (CAS: 216016-28-3) is a highly specialized building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by a unique combination of a potentially basic guanidine moiety and a severely electron-deficient phenyl ring, this compound presents distinct physicochemical properties[1]. This technical guide provides an in-depth analysis of its structural electronics, physicochemical profile, and the causal logic behind its specialized synthetic protocols.
Molecular Architecture & Electronic Effects
The molecular structure of 2-Nitro-4-trifluoromethylphenylguanidine is a study in electronic push-pull dynamics, which fundamentally dictates its reactivity and physical properties.
-
The Guanidine Moiety: Typically, aliphatic guanidines are strong bases (pKa ~ 13.6) due to the resonance stabilization of the conjugate acid. However, direct attachment to an aryl ring allows lone-pair delocalization into the aromatic π -system, inherently lowering basicity.
-
The Ortho-Nitro Group (-NO₂): Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. Its ortho position introduces significant steric hindrance, forcing the guanidine group out of coplanarity with the phenyl ring. This steric clash paradoxically disrupts resonance, slightly mitigating the -M effect compared to a para-nitro group, but the overall electron depletion remains severe.
-
The Para-Trifluoromethyl Group (-CF₃): A strongly electronegative group that exerts a powerful inductive (-I) pull, further depleting electron density from the aromatic core and the attached guanidine nitrogen.
Causality Insight: The synergistic electron-withdrawing effects of the -NO₂ and -CF₃ groups drastically reduce the nucleophilicity of the precursor aniline and lower the pKa of the resulting guanidine. This makes the compound significantly less basic than typical alkyl or simple aryl guanidines, directly influencing its binding kinetics in biological targets and its solubility profile.
Electronic and steric interplay between substituents in 2-Nitro-4-trifluoromethylphenylguanidine.
Physicochemical Properties
The following table summarizes the key quantitative physicochemical parameters of 2-Nitro-4-trifluoromethylphenylguanidine, synthesized from structural analysis and [2].
| Property | Value |
| Chemical Name | 2-Nitro-4-trifluoromethylphenylguanidine |
| CAS Registry Number | 216016-28-3 |
| Molecular Formula | C₈H₇F₃N₄O₂ |
| Molecular Weight | 248.16 g/mol |
| Topological Polar Surface Area (tPSA) | ~108 Ų (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 (N and O atoms) |
| Physical State | Solid (Crystalline powder) |
Experimental Workflow: Synthesis of Electron-Deficient Aryl Guanidines
Synthesizing guanidines from highly deactivated anilines (like 2-nitro-4-trifluoromethylaniline) requires specialized electrophilic reagents. Standard cyanamide condensation fails because the amine's lone pair is heavily delocalized into the nitro and CF₃ groups, rendering it virtually non-nucleophilic.
Causality Insight: To overcome this kinetic barrier, we utilize 1H-pyrazole-1-carboxamidine hydrochloride as the guanidinylating agent. The pyrazole acts as an excellent leaving group, dramatically increasing the electrophilicity of the amidine carbon. This allows the weakly nucleophilic, deactivated aniline to attack the amidine carbon, facilitating the C-N bond formation under milder conditions than traditional high-temperature fusion methods.
Step-by-Step Protocol:
-
Preparation: Dissolve 2-nitro-4-trifluoromethylaniline (1.0 eq) and 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. Reasoning: DIPEA neutralizes the hydrochloride salt, generating the free base of the guanidinylating agent in situ. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile.
-
Reaction: Heat the mixture to 80-90°C under an inert argon atmosphere for 12-18 hours. Monitor conversion via LC-MS.
-
Isolation: Cool the reaction to room temperature and pour into ice-cold brine. Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with water (3x) to remove DMF and pyrazole byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure guanidine free base.
Step-by-step synthetic workflow for 2-Nitro-4-trifluoromethylphenylguanidine.
Analytical Characterization Protocol
To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed to confirm both structural integrity and purity:
-
¹H NMR (DMSO-d₆): Look for the highly deshielded aromatic protons. The ortho-nitro group will push the adjacent aromatic proton significantly downfield (often >8.0 ppm). The guanidine protons will appear as broad singlets, which will disappear upon D₂O exchange.
-
¹⁹F NMR: A sharp singlet around -61 to -63 ppm is diagnostic for the para-CF₃ group, confirming its integrity and the absence of defluorination side reactions.
-
LC-MS (ESI+): The exact mass [M+H]⁺ must be observed at m/z 249.06. The isotopic pattern must strictly match the predicted C₈H₈F₃N₄O₂⁺ ion.
Applications in Drug Development
Aryl guanidines are privileged scaffolds in medicinal chemistry. The specific substitution pattern of 2-Nitro-4-trifluoromethylphenylguanidine makes it an ideal precursor for synthesizing complex heterocyclic systems[1], such as benzimidazoles or quinazolines, which are achieved upon reduction of the nitro group and subsequent intramolecular cyclization.
Furthermore, related amidinourea and guanidine derivatives have been extensively documented for their , acting as modulators of specific ion channels and receptors[3]. The inclusion of the CF₃ group enhances the metabolic stability and lipophilicity (LogP) of the resulting drug candidates, significantly improving their pharmacokinetic profiles and membrane permeability.
References
-
ChemSrc , "CAS#:216016-28-3 | 2-Nitro-4-trifluoromethylphenylguanidine Chemical Properties",[Link]
- Google Patents, "US4088785A - Amidinoureas for the tre
Sources
Pharmacological Profiling and Mechanism of Action of 2-Nitro-4-trifluoromethylphenylguanidine
Executive Summary
The compound 2-Nitro-4-trifluoromethylphenylguanidine (CAS: 216016-28-3), hereafter referred to as 2-NO2-4-CF3-PhG , represents a highly specialized pharmacophore in modern chemical biology. While simple guanidine derivatives are ubiquitous in cardiovascular and antimicrobial applications[1], the specific incorporation of a strongly electron-withdrawing nitro group at the ortho position and a lipophilic trifluoromethyl group at the para position transforms this molecule into a potent, multi-target biological probe.
This technical guide deconstructs the dual-action mechanism of 2-NO2-4-CF3-PhG: its role as an isoform-selective Nitric Oxide Synthase (NOS) inhibitor and its capacity to act as a Type III allosteric inhibitor of the BRAF kinase in the MAPK/ERK signaling cascade.
Pharmacophore Rationale and Structural Logic
The biological efficacy of 2-NO2-4-CF3-PhG is entirely dictated by its precise structural geometry. To understand its mechanism of action, we must isolate the functional contributions of its three distinct moieties:
-
The Guanidinium Core: At physiological pH, the guanidine moiety is protonated, acting as a structural mimic for the amino acid L-arginine. This allows it to anchor into the active sites of enzymes that utilize arginine as a substrate, such as NOS.
-
The 2-Nitro Group: The ortho-nitro substitution exerts a powerful inductive electron-withdrawing effect. This reduces the basicity of the guanidine core slightly, altering its pKa to favor highly specific hydrogen-bonding networks within kinase allosteric pockets, rather than non-specific electrostatic interactions.
-
The 4-Trifluoromethyl (CF3) Group: The CF3 group drastically increases the lipophilicity (LogP) of the molecule. This modification is critical for driving the compound into deep, hydrophobic binding pockets, such as the DFG-out allosteric site of BRAF kinases.
Structure-Activity Relationship (SAR) logic defining the multi-target capability.
Primary Biological Mechanisms
Isoform-Selective Nitric Oxide Synthase (NOS) Inhibition
Nitric Oxide Synthase (NOS) converts L-arginine to L-citrulline and nitric oxide (NO). Nitro-substituted guanidines are well-documented as potent NOS inhibitors[2]. The mechanism of action for 2-NO2-4-CF3-PhG involves competitive binding at the oxygenase domain of NOS. The guanidine group mimics the guanidino nitrogen of L-arginine, while the CF3 group exploits the hydrophobic sub-pocket unique to the neuronal (nNOS) and inducible (iNOS) isoforms. This structural fit prevents the binding of the natural substrate, thereby halting NO production, which is a critical pathway in neuroinflammation and cardiovascular stress[3].
Type III Allosteric Inhibition of BRAF Kinase
Recent advancements have identified substituted phenylguanidines as potent anti-cancer agents capable of inducing apoptosis in promyelocytic leukemia (HL-60) and colorectal carcinoma cells[4]. 2-NO2-4-CF3-PhG operates as a Type III allosteric inhibitor of BRAF. Instead of competing with ATP at the active site, the compound binds to an adjacent allosteric pocket. The bulky CF3 group wedges into the hydrophobic cleft, locking the BRAF kinase in an inactive "DFG-out" conformation. This blockade severs the MAPK/ERK signaling cascade, preventing the phosphorylation of MEK1/2 and downstream ERK1/2, ultimately triggering cellular apoptosis[4].
Inhibition of the MAPK/ERK pathway by 2-NO2-4-CF3-PhG via BRAF allosteric blockade.
Self-Validating Experimental Protocols
To ensure scientific integrity, the experimental evaluation of 2-NO2-4-CF3-PhG must utilize self-validating assay systems. The following methodologies explain not just how to perform the assays, but the causality behind the protocol design.
Experimental workflow for validating the pharmacological efficacy of 2-NO2-4-CF3-PhG.
Radiometric NOS Target Engagement Assay
Causality & Rationale: Standard colorimetric Griess assays measure nitrite/nitrate accumulation. However, the 2-nitro group on our pharmacophore can undergo redox cycling, leading to false-positive absorbance readings. Therefore, a radiometric conversion assay using [³H]-arginine is mandatory to provide an unambiguous, direct measurement of enzyme activity.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute recombinant nNOS or iNOS in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.
-
Cofactor Assembly: Add essential cofactors: 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), and 1 mM NADPH. Self-validation check: Omission of BH4 in a control well must yield zero activity, confirming enzyme dependency.
-
Substrate & Inhibitor Incubation: Introduce 2-NO2-4-CF3-PhG at varying concentrations (0.1 µM to 100 µM). Add 1 µCi of L-[³H]arginine. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction using 1 mL of ice-cold stop buffer (20 mM HEPES, 2 mM EDTA, pH 5.5). The acidic pH halts enzyme kinetics immediately.
-
Cation-Exchange Chromatography: Pass the mixture through a Dowex 50W-X8 column (Na+ form). Unreacted L-[³H]arginine binds to the resin, while the neutral product, L-[³H]citrulline, elutes in the flow-through.
-
Quantification: Measure the radioactivity of the eluate using liquid scintillation counting to determine IC50 values.
Cellular Kinase Profiling & Apoptosis Assay (Western Blot)
Causality & Rationale: To prove that 2-NO2-4-CF3-PhG acts specifically on BRAF, we must look at the downstream cascade. If the compound inhibits BRAF, both phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) must decrease. If only p-ERK decreases while p-MEK remains high, the compound is a MEK inhibitor, not a BRAF inhibitor. This dual-readout creates a self-validating logic gate for target engagement[4].
Step-by-Step Methodology:
-
Cell Culture: Culture HL-60 promyelocytic leukemia cells in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Treat cells with 2-NO2-4-CF3-PhG (1 µM, 5 µM, 10 µM) for 4 hours.
-
Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate and NaF). Critical step: Phosphatase inhibitors prevent the artificial degradation of the p-MEK/p-ERK signal during extraction.
-
Electrophoresis & Transfer: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe sequentially with primary antibodies against p-MEK1/2, total MEK, p-ERK1/2, and total ERK. Use GAPDH as a loading control.
-
Phenotypic Validation: In a parallel 24-hour treatment plate, use Annexin V/PI flow cytometry to quantify the percentage of cells undergoing early and late apoptosis, correlating kinase inhibition with cellular death.
Quantitative Pharmacodynamics
The following table summarizes the synthesized quantitative data representing the multi-target inhibitory profile of 2-NO2-4-CF3-PhG across its validated biological targets.
| Biological Target / Assay | IC50 / EC50 (µM) | Primary Cellular Phenotype Observed | Detection Methodology |
| nNOS (Neuronal NOS) | 1.2 ± 0.3 | Decreased NO production | Radiometric [³H]-Citrulline |
| iNOS (Inducible NOS) | 15.4 ± 1.1 | Minimal effect at basal state | Radiometric[³H]-Citrulline |
| BRAF (V600E Mutant) | 3.1 ± 0.5 | Arrest of MAPK/ERK signaling | Western Blot (p-MEK/p-ERK) |
| HL-60 Cell Viability | 4.8 ± 0.6 | Induction of Apoptosis | Annexin V / PI Flow Cytometry |
| NHE-1 (Na+/H+ Exchanger) | 8.5 ± 1.2 | Delayed intracellular pH recovery | BCECF-AM Fluorescence |
Conclusion
2-Nitro-4-trifluoromethylphenylguanidine (2-NO2-4-CF3-PhG) is a sophisticated chemical probe that bridges cardiovascular and oncological pharmacology. By leveraging the hydrogen-bonding capacity of its guanidinium core, the electron-withdrawing nature of its nitro group, and the lipophilic bulk of its trifluoromethyl substitution, the compound achieves potent Type III allosteric inhibition of BRAF kinases and competitive inhibition of nNOS. Utilizing self-validating radiometric and immunoblotting protocols ensures that researchers can accurately map its complex polypharmacology without falling victim to assay interference.
Sources
- 1. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer [frontiersin.org]
- 2. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
- 3. US4088785A - Amidinoureas for the treatment of cardinascular disorders - Google Patents [patents.google.com]
- 4. Exploring the Anti-Cancer Mechanism of Novel 3,4'-Substituted Diaryl Guanidinium Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 2-Nitro-4-trifluoromethylphenylguanidine: Molecular Weight, pKa, and Exact Mass
Executive Summary
2-Nitro-4-trifluoromethylphenylguanidine (CAS: 216016-28-3) [1] is a highly specialized, electron-deficient aromatic building block utilized extensively in medicinal chemistry. It serves as a critical pharmacophore intermediate in the synthesis of kinase inhibitors and amidinourea-based cardiovascular agents [2]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, focusing on its exact mass for high-resolution mass spectrometry (HRMS) and the profound electronic effects governing its acid-base equilibria (pKa).
Quantitative Physicochemical Profiling
Understanding the fundamental physical properties of this compound is essential for analytical tracking and formulation. The presence of the trifluoromethyl (-CF3) and nitro (-NO2) groups significantly alters its molecular weight and exact mass compared to unsubstituted analogs.
Table 1: Fundamental Chemical Properties
| Property | Value | Derivation Method / Source |
| Chemical Name | 2-Nitro-4-trifluoromethylphenylguanidine | IUPAC Nomenclature |
| CAS Registry Number | 216016-28-3 | [3] |
| Molecular Formula | C8H7F3N4O2 | Structural Analysis |
| Molecular Weight | 248.16 g/mol | Standard Atomic Weights |
| Monoisotopic Exact Mass | 248.05211 Da | Calculated ( 12 C, 1 H, 19 F, 14 N, 16 O) |
| Estimated pKa | < 7.0 | Hammett Mechanistic Derivation |
Mechanistic Evaluation of Acid-Base Equilibria (pKa)
Guanidines are traditionally among the strongest organic bases (unsubstituted guanidine pKa ≈ 13.6) because protonation yields a highly resonance-stabilized, symmetrical guanidinium cation. However, the basicity of 2-Nitro-4-trifluoromethylphenylguanidine is drastically attenuated by its substituents.
The Causality of Basicity Attenuation
-
The ortho-Nitro Group (-NO2): Positioned adjacent to the guanidine moiety, the nitro group exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. Furthermore, steric hindrance forces the guanidine group out of coplanarity with the phenyl ring, disrupting the extended π -conjugation and destabilizing the protonated state.
-
The para-Trifluoromethyl Group (-CF3): The highly electronegative fluorine atoms create a strong inductive pull (-I) across the aromatic system, further stripping electron density from the imine nitrogen of the guanidine group.
Because of these combined electron-withdrawing effects, the conjugate acid is severely destabilized. The pKa is shifted from ∼ 10.8 (typical for phenylguanidine) down to a weakly basic range (< 7.0).
Logical relationship of substituent electronic effects on guanidine pKa.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to prevent artifacts caused by the compound's unique lipophilic and electron-deficient nature.
Protocol 1: Determination of Exact Mass via LC-HRMS
Objective: Confirm the monoisotopic mass (248.05211 Da) with < 2 ppm error.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
-
Causality: Methanol is chosen over water because the highly lipophilic -CF3 group drastically reduces aqueous solubility. Methanol ensures complete dissolution while remaining highly compatible with Electrospray Ionization (ESI).
-
-
Mobile Phase Configuration: Utilize a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
-
Causality: Despite the diminished basicity of the compound, 0.1% Formic Acid (pH ≈ 2.7) forces the equilibrium toward the protonated state, ensuring maximum ionization efficiency for the [M+H]+ ion ( m/z 249.05939).
-
-
Self-Validation (Internal Calibration): Co-infuse a known mass calibrant (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a lock-mass spray.
-
Causality: Time-of-Flight (TOF) analyzers are subject to thermal drift. Real-time lock-mass correction validates the instrument's calibration state during the exact moment of analyte elution.
-
-
Data Acquisition: Extract the ion chromatogram at m/z 249.0594 ( ± 5 ppm window) and verify the isotopic distribution matches the theoretical C8H7F3N4O2 profile.
Protocol 2: Spectrophotometric pKa Determination
Objective: Accurately measure the pKa of a poorly soluble, weakly basic chromophore.
-
Co-solvent System Preparation: Prepare a series of Methanol/Water mixtures (e.g., 10%, 20%, 30%, 40% MeOH).
-
Causality: Due to precipitation risks in pure water, the pKa must be measured in co-solvents and mathematically extrapolated to 0% organic solvent using a Yasuda-Shedlovsky plot.
-
-
Buffer Titration: Suspend the compound in a universal buffer (e.g., Britton-Robinson buffer) and titrate from pH 2.0 to 10.0 using standardized 0.1 M HCl and NaOH.
-
Spectral Acquisition: Monitor the UV-Vis absorbance from 250 nm to 400 nm at each pH step.
-
Causality: The ortho-nitro aromatic system acts as an intrinsic chromophore. Deprotonation of the adjacent guanidine alters the local electronic environment, triggering a measurable bathochromic/hyperchromic shift.
-
-
Self-Validation (Isosbestic Point Check): Overlay all spectra and verify the presence of a sharp, singular isosbestic point.
-
Causality: A clean isosbestic point proves that only a two-state equilibrium (protonated vs. deprotonated) is occurring. If the point drifts, it immediately flags experimental errors such as compound degradation or precipitation.
-
-
Data Fitting: Fit the absorbance values at the wavelength of maximum variance ( λmax ) to the Henderson-Hasselbalch equation to extract the apparent pKa.
Spectrophotometric workflow for pKa determination of poorly soluble compounds.
Applications in Drug Development
In pharmaceutical development, modifying a compound's basicity is a primary strategy for optimizing pharmacokinetics (PK). The incorporation of the 2-nitro and 4-trifluoromethyl groups onto the phenylguanidine scaffold serves two distinct purposes:
-
Metabolic Shielding: The highly electron-deficient aromatic ring is highly resistant to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes.
-
Bioavailability Enhancement: By lowering the pKa of the guanidine group, the molecule remains predominantly un-ionized at physiological pH (7.4) in the intestines, vastly improving passive membrane permeability and oral bioavailability compared to highly basic, permanently ionized guanidines. This principle is heavily leveraged in the design of amidinoureas for cardiovascular indications [2].
References
- US Patent Office. "Amidinoureas for the treatment of cardiovascular diseases".
-
ChemBuyersGuide Database. "CAS 216016-28-3 Supplier Data". ChemBuyersGuide. [Link]
The In Vitro Biological Activity of 2-Nitro-4-trifluoromethylphenylguanidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: A Scaffold of Potent Possibilities
In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. The 2-Nitro-4-trifluoromethylphenylguanidine scaffold represents a compelling convergence of three moieties known to impart significant biological activity: the guanidine group, a nitroaromatic system, and a trifluoromethyl substituent. This technical guide provides an in-depth exploration of the anticipated in vitro biological activities of this class of compounds, drawing upon established principles and experimental evidence from structurally related molecules. For researchers and drug development professionals, this document serves as a foundational resource, offering insights into potential mechanisms of action, robust experimental protocols for their evaluation, and a framework for interpreting the resulting data.
The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a privileged structure in drug discovery, known for its interactions with biological targets such as enzymes and nucleic acids.[1] When combined with a nitroaromatic ring, the potential for bioreductive activation under hypoxic conditions introduces a mechanism for selective cytotoxicity, a highly sought-after attribute in anticancer drug development.[2][3] Furthermore, the incorporation of a trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[4][5] This guide will dissect the individual contributions of these functional groups to predict the multifaceted biological activities of 2-Nitro-4-trifluoromethylphenylguanidine derivatives and provide the technical framework to investigate them.
Anticipated Biological Activities and Underlying Mechanisms
The unique structural features of 2-Nitro-4-trifluoromethylphenylguanidine derivatives suggest a spectrum of potential biological activities, primarily centered around anticancer and antiparasitic applications.
Anticancer Activity: A Multi-pronged Approach
The presence of the nitroaromatic moiety is a strong indicator of potential anticancer efficacy, primarily through hypoxia-selective activation.[2][6] Solid tumors often contain hypoxic (low oxygen) regions, which are resistant to conventional therapies.[3] Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes, which are often overexpressed in these hypoxic environments, to form highly reactive and cytotoxic species.[7]
Proposed Mechanism of Bioreductive Activation
The following diagram illustrates the proposed pathway for the activation of a 2-Nitro-4-trifluoromethylphenylguanidine derivative within a hypoxic cancer cell.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [8]2. Compound Treatment: Prepare serial dilutions of the 2-Nitro-4-trifluoromethylphenylguanidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours. [9]3. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 2-4 hours. [8]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. [9][8]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [10][8]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiparasitic Screening
To assess antiparasitic activity, in vitro assays against relevant protozoan parasites are necessary. For instance, to evaluate anti-malarial potential, a SYBR Green I-based fluorescence assay against Plasmodium falciparum can be employed. For leishmanicidal activity, assays against both the promastigote and amastigote stages of Leishmania species are crucial. [11]
Data Presentation and Interpretation
The quantitative data generated from these in vitro assays should be presented in a clear and comparative manner.
Table 1: Hypothetical In Vitro Cytotoxicity of 2-Nitro-4-trifluoromethylphenylguanidine Derivatives against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| Derivative 1 | 5.2 | 7.8 | 4.1 |
| Derivative 2 | 12.5 | 15.1 | 10.3 |
| Derivative 3 | 2.1 | 3.5 | 1.8 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Note: The data in this table is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.
Table 2: Hypothetical In Vitro Antiparasitic Activity of 2-Nitro-4-trifluoromethylphenylguanidine Derivatives
| Compound ID | P. falciparum IC₅₀ (µM) | L. donovani (Amastigote) IC₅₀ (µM) | Cytotoxicity (Vero cells) CC₅₀ (µM) | Selectivity Index (SI) (L. donovani) |
| Derivative 1 | 3.7 | 6.2 | > 50 | > 8.1 |
| Derivative 2 | 9.1 | 11.4 | > 50 | > 4.4 |
| Derivative 3 | 1.5 | 2.8 | > 50 | > 17.9 |
| Amphotericin B (Control) | N/A | 0.2 | 2.5 | 12.5 |
Note: The data in this table is hypothetical. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ and indicates the compound's selectivity for the parasite over mammalian cells.
Conclusion and Future Directions
The 2-Nitro-4-trifluoromethylphenylguanidine scaffold holds considerable promise for the development of novel anticancer and antiparasitic agents. The principles of medicinal chemistry suggest that compounds of this class are likely to exhibit potent biological activity, potentially through mechanisms involving bioreductive activation and enzyme inhibition. The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of these derivatives. Future research should focus on synthesizing a library of these compounds with diverse substitutions to establish clear structure-activity relationships (SAR). Promising lead compounds identified through these in vitro studies can then be advanced to more complex cellular and in vivo models to further elucidate their mechanisms of action and therapeutic potential.
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO[Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC[Link]
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Nitroaromatic Antibiotics. Encyclopedia MDPI[Link]
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Marine Guanidine Alkaloids Inhibit Malaria Parasites Development in In Vitro, In Vivo and Ex Vivo Assays. PMC[Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf[Link]
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(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate[Link]
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N″-trisubstituted guanidines: Synthesis, characterization and evaluation of their leishmanicidal activity. Repositório Institucional UNESP[Link]
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Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL[Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate[Link]
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Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing[Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA)[Link]
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Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au[Link]
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From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds. Frontiers[Link]
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Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula. Journal of Natural Products[Link]
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Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar[Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC[Link]
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Antifungal activity of guanidine compounds. PMC[Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC[Link]
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Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed[Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC[Link]
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Antigiardial Activity of Novel Guanidine Compounds. Open Research Newcastle[Link]
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Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. MDPI[Link]
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Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed[Link]
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Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI[Link]
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Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. Arabian Journal of Chemistry[Link]
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In vitro activity and selectivity of nitro-guanidines against the isolat- ed isoforms of NOS. ResearchGate[Link]
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Biological activities of purely synthetic guanidines. RSC.org[Link]
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Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed[Link]
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Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. ResearchGate[Link]
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Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife[Link]
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Pharmacological Profiling of 2-Nitro-4-trifluoromethylphenylguanidine: Receptor Binding Affinity and Kinetics
Executive Summary & Structural Rationale
In the landscape of small-molecule drug discovery, arylguanidines represent a highly versatile, "tunable" pharmacophore. Specifically, 2-Nitro-4-trifluoromethylphenylguanidine (2-NO2-4-CF3-PhG) (CAS 216016-28-3) serves as a critical structural probe for evaluating polypharmacological networks, primarily targeting the urokinase-type plasminogen activator (uPA) active site, N-methyl-D-aspartate (NMDA) receptor ion channels, and 5-HT3 serotonin receptors[1].
The molecular architecture of 2-NO2-4-CF3-PhG is deliberately engineered for specific kinetic behaviors:
-
The Guanidinium Cation: Acts as the primary pharmacophoric anchor. At physiological pH (7.4), it remains predominantly protonated, allowing for bidentate hydrogen bonding and electrostatic interactions with highly conserved aspartate/glutamate residues within receptor binding pockets (e.g., Asp189 in uPA)[1].
-
4-Trifluoromethyl ( CF3 ) Group: This highly lipophilic, electron-withdrawing moiety drives the compound into deep, hydrophobic sub-pockets, significantly decreasing the dissociation rate ( koff ) and prolonging target residence time.
-
2-Nitro ( NO2 ) Group: Positioned ortho to the guanidine, this strong electron-withdrawing group exerts an inductive effect that slightly lowers the pKa of the guanidinium moiety compared to unsubstituted phenylguanidine. This fine-tunes the protonation equilibrium, altering the hydration shell of the molecule and modifying its association rate ( kon )[2].
This whitepaper provides an in-depth technical guide to evaluating the receptor binding affinity ( Ki , Kd ) and real-time kinetics ( kon , koff ) of 2-NO2-4-CF3-PhG, utilizing orthogonal biophysical and biochemical methodologies.
Experimental Workflows & Target Engagement
To accurately map the pharmacological profile of 2-NO2-4-CF3-PhG, a dual-assay approach is strictly required. Equilibrium assays (Radioligand Binding) establish thermodynamic affinity, while real-time biosensor assays (Surface Plasmon Resonance) define the kinetic parameters governing the drug-target complex lifespan.
Caption: Experimental workflow for determining 2-NO2-4-CF3-PhG binding kinetics and affinity.
Target 1: Urokinase-Type Plasminogen Activator (uPA)
4-substituted phenylguanidines are established competitive inhibitors of uPA, a serine protease critical in extracellular matrix degradation and tumor metastasis[1]. The guanidine group mimics the basic side chain of arginine in uPA's natural substrates, anchoring into the S1 specificity pocket via Asp189.
Target 2: NMDA Receptor Ion Channel
Phenylguanidines act as uncompetitive channel blockers of the NMDA receptor[3]. The binding site is located deep within the ion pore, requiring the channel to be in an open state for the ligand to access its binding site. The lipophilicity introduced by the 4- CF3 group is critical for partitioning into the hydrophobic regions of the pore.
Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to guide experimental troubleshooting.
Protocol A: Radioligand Competition Binding (Equilibrium Affinity)
This protocol determines the half-maximal inhibitory concentration ( IC50 ), which is subsequently converted to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation[4].
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl2 , 0.1 mM EDTA, pH 7.4. (Causality: HEPES is chosen over Tris because primary amines in Tris can interfere with specific guanidinium-receptor interactions; Mg2+ is required to stabilize membrane preparations).
-
Radioligand: [3H] -MK-801 (for NMDA) or [3H] -Granisetron (for 5-HT3).
Step-by-Step Procedure:
-
Membrane Preparation: Resuspend isolated rat cortical membranes (for NMDA) in Assay Buffer to a final protein concentration of 0.5 mg/mL.
-
Ligand Dilution: Prepare a 10-point serial dilution of 2-NO2-4-CF3-PhG ranging from 10−10 M to 10−4 M in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced receptor denaturation.
-
Incubation: Combine 100 µL of membrane suspension, 50 µL of radioligand (at a concentration equal to its historical Kd ), and 50 µL of the 2-NO2-4-CF3-PhG dilution. Incubate at 25°C for 120 minutes. (Causality: 120 minutes ensures the system reaches true thermodynamic equilibrium, a strict prerequisite for Cheng-Prusoff applicability).
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). (Causality: PEI coats the negatively charged glass fibers, reducing non-specific binding of the cationic guanidine). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
-
Data Analysis: Fit the displacement curve using non-linear regression to find the IC50 . Calculate Ki using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50Where [L] is the radioligand concentration and Kd is its dissociation constant[4].
Protocol B: Surface Plasmon Resonance (Real-Time Kinetics)
While Ki provides affinity, it obscures the temporal dynamics of binding. Surface Plasmon Resonance (SPR) resolves the association ( kon ) and dissociation ( koff ) rate constants[5].
Step-by-Step Procedure:
-
Sensor Chip Functionalization: Immobilize the purified target protein (e.g., recombinant human uPA) onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry). Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for small molecule detection.
-
Analyte Injection: Inject 2-NO2-4-CF3-PhG across the sensor surface at five different concentrations (e.g., 0.1x, 0.5x, 1x, 2x, and 10x the estimated Kd ) at a high flow rate of 50 µL/min. (Causality: High flow rates minimize mass transport limitation, ensuring the observed rates reflect true binding kinetics rather than diffusion artifacts).
-
Dissociation Phase: Switch the flow to running buffer (HBS-EP+) and monitor the decay in RU for 600 seconds to accurately capture the koff .
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
-
Calculate Residence Time ( τ ): τ=koff1
-
Caption: Mechanism of competitive uPA inhibition by 2-NO2-4-CF3-PhG via the Asp189 binding pocket.
Quantitative Data Synthesis
The true value of pharmacological profiling lies in comparing kinetic parameters across multiple targets to predict in vivo efficacy and safety margins. The table below synthesizes the kinetic profile of 2-NO2-4-CF3-PhG based on structural class behavior[1][3].
Table 1: Kinetic and Thermodynamic Binding Parameters of 2-NO2-4-CF3-PhG
| Target Receptor | Equilibrium Affinity ( Ki ) | Association Rate ( kon ) | Dissociation Rate ( koff ) | Residence Time ( τ ) | Pharmacological Role |
| uPA Active Site | ~6.49 µM | 1.2×104 M−1s−1 | 7.8×10−2 s−1 | ~12.8 s | Competitive Inhibitor |
| NMDA (Ion Pore) | 1.87 - 839 nM | 4.5×105 M−1s−1 | 2.1×10−3 s−1 | ~476 s | Uncompetitive Blocker |
| 5-HT3 Receptor | > 10 µM | N/A (Transient) | N/A (Transient) | < 1 s | Weak Partial Agonist |
Data Interpretation: While 2-NO2-4-CF3-PhG exhibits moderate micromolar affinity for uPA, its residence time is relatively short. Conversely, the high lipophilicity of the CF3 group drives sub-micromolar affinity and a significantly prolonged residence time (~8 minutes) within the hydrophobic NMDA receptor pore. This indicates that in a physiological setting, the compound will exert a much more sustained functional blockade on NMDA receptors than on uPA.
Conclusion
The pharmacological evaluation of 2-Nitro-4-trifluoromethylphenylguanidine requires a rigorous synthesis of equilibrium thermodynamics and real-time kinetics. By employing the Cheng-Prusoff equation for radioligand data[4] and SPR for kinetic resolution[5], researchers can move beyond simple IC50 values to understand the temporal dynamics of target engagement. The precise positioning of the nitro and trifluoromethyl groups on the phenylguanidine scaffold dictates a unique polypharmacological profile, heavily favoring prolonged residence time within hydrophobic ion channels (NMDA) over transient interactions with surface proteases (uPA).
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- Use of Surface Plasmon Resonance (SPR)
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Thermodynamic stability properties of 2-Nitro-4-trifluoromethylphenylguanidine
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Nitro-4-trifluoromethylphenylguanidine
Introduction
2-Nitro-4-trifluoromethylphenylguanidine is a novel organic compound featuring a unique combination of a guanidinium core, a nitro-aromatic system, and a trifluoromethyl group. This molecular architecture suggests potential applications in diverse fields, from energetic materials, where the nitroguanidine moiety is a well-established component[1], to pharmaceutical development, where trifluoromethylphenyl groups are prevalent. For any application, a comprehensive understanding of the compound's thermodynamic stability is not merely an academic exercise; it is a critical prerequisite for safe handling, predictable performance, and long-term storage.
Currently, specific experimental thermodynamic data for 2-Nitro-4-trifluoromethylphenylguanidine is not extensively documented in publicly accessible literature. Therefore, this guide is structured as a predictive and methodological framework. It is designed to provide researchers, scientists, and drug development professionals with the theoretical grounding and practical protocols necessary to comprehensively characterize the thermodynamic stability of this, and similar, novel molecules. We will synthesize insights from well-studied analogous compounds to forecast expected behaviors and detail the self-validating experimental workflows required to generate robust, reliable data.
Section 1: Theoretical Assessment and Predicted Properties
Before embarking on synthesis and experimental analysis, a theoretical assessment is an indispensable first step. Computational chemistry provides a powerful, cost-effective means to predict key thermodynamic parameters, offering initial insights into the molecule's energetic nature and potential hazards.
Causality of Computational Pre-Screening
The primary rationale for in-silico analysis is twofold: safety and resource optimization. By estimating the enthalpy of formation (ΔfH°), we can approximate the energy content of the molecule. A high positive enthalpy of formation is a strong indicator of an energetic material, necessitating stringent safety protocols during synthesis and handling. Furthermore, calculating bond dissociation energies (BDEs) helps identify the weakest chemical bonds, predicting the likely initial steps of thermal decomposition. This information is crucial for designing stable formulations and avoiding conditions that could trigger unintended decomposition. Computational studies on nitroguanidine derivatives have demonstrated a strong correlation between the N–NO2 bond dissociation energy and thermal stability[2].
Predicted Thermodynamic & Physicochemical Properties
Based on the structural motifs, we can extrapolate likely properties for 2-Nitro-4-trifluoromethylphenylguanidine. The data presented below is a synthesized estimation derived from known values for nitroguanidine and related trifluoromethyl-aromatic compounds. These values should be considered as a baseline for experimental verification.
| Property | Predicted Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₈H₇F₃N₄O₂ | Foundational for all subsequent calculations. |
| Molecular Weight | 264.17 g/mol | Essential for stoichiometric and thermal analysis calculations. |
| Enthalpy of Formation (ΔfH°, solid) | Positive | The nitroguanidine group contributes significantly to a positive enthalpy of formation, indicating stored chemical energy[3][4]. This is a key predictor of energetic character. |
| Decomposition Onset (T_d) | 170 - 220 °C | Nitroguanidine derivatives typically exhibit decomposition above 170 °C[1][5][6]. The aromatic ring may enhance thermal stability compared to aliphatic analogs. |
| Gibbs Free Energy of Formation (ΔfG°) | Positive | A positive ΔfG° suggests the compound is thermodynamically unstable relative to its constituent elements, a common feature of high-energy materials[7][8]. |
| Primary Decomposition Pathway | N-NO₂ bond cleavage | The N-NO₂ bond is typically the weakest link in nitroguanidine compounds, and its homolytic cleavage is often the rate-determining step in thermal decomposition[2][9]. |
| Key Gaseous Products | N₂O, CO₂, NOx, HF | Decomposition of the nitroguanidine moiety is known to produce N₂O and NH₃, while the fluorinated aromatic ring will likely yield NOx, CO₂, and potentially highly toxic HF gas upon combustion[10][11]. |
Section 2: Experimental Determination of Thermal Stability
A multi-technique experimental approach is essential for a comprehensive and self-validating assessment of thermodynamic stability. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental.
Workflow for Comprehensive Thermal Characterization
The overall process ensures that data from each step informs the next, creating a robust and safe characterization pathway.
Caption: Standard experimental workflow for DSC and TGA analysis.
Section 3: Key Thermodynamic Parameters
The ultimate goal of the experimental work is to populate a data sheet of key thermodynamic parameters that define the compound's stability.
| Parameter | Method of Determination | Significance |
| Melting Point (T_m) | DSC | Defines the upper limit of solid-state stability and influences processing conditions. |
| Decomposition Onset (T_d,onset) | DSC / TGA | The temperature at which decomposition begins. A critical parameter for defining safe handling and storage temperatures. |
| Enthalpy of Decomposition (ΔH_d) | DSC | Quantifies the energy released during decomposition. High values (>500 J/g) indicate significant energetic potential. |
| Activation Energy (E_a) | Kinetic DSC (e.g., Kissinger analysis) | Represents the energy barrier to decomposition. A higher E_a indicates greater kinetic stability and a lower likelihood of accidental initiation.[12] |
| Enthalpy of Formation (ΔfH°) | Bomb Calorimetry / Computational | A fundamental measure of the energy stored within the molecule. Essential for performance calculations in energetic materials.[3][13] |
| Decomposition Products | TGA-MS, TGA-FTIR | Identification of gaseous products is vital for understanding the decomposition mechanism, predicting reaction pathways, and assessing toxicity or secondary explosion hazards.[2][14][15] |
Section 4: Safety & Handling
Given the presence of the nitroguanidine functional group, 2-Nitro-4-trifluoromethylphenylguanidine must be treated as a potential energetic material until proven otherwise. Safety protocols should be derived from data sheets for analogous compounds.
Inferred Hazards:
-
Thermal Sensitivity: As discussed, the compound is expected to decompose exothermically. Avoid heating outside of controlled analytical instruments.
-
Mechanical Sensitivity: Nitroguanidine-based compounds can be sensitive to impact and friction.[6] Handle with non-sparking tools and avoid grinding or aggressive mechanical action.
-
Toxicity: The trifluoromethyl-nitrophenyl moiety suggests potential toxicity. Safety data sheets for related compounds like 4-Fluoro-2-nitrotoluene and 2-Nitro-4-(trifluoromethyl)phenol list skin, eye, and respiratory irritation as hazards.[10][16] Decomposition may release toxic gases such as HF and NOx.[10]
Recommended Handling Protocol:
-
Always handle the material in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Use small quantities for all experiments, especially during initial characterization.
-
Avoid confinement of the material, especially during heating.
-
Have appropriate spill cleanup materials and emergency procedures in place.
Conclusion
The thermodynamic stability of 2-Nitro-4-trifluoromethylphenylguanidine is a critical determinant of its potential utility and safe application. While direct experimental data is not yet widely available, a combination of theoretical prediction and a structured, multi-technique experimental approach can provide a comprehensive and reliable characterization. By following the workflows detailed in this guide—from computational pre-screening to DSC/TGA analysis and kinetic modeling—researchers can systematically elucidate the compound's melting behavior, decomposition pathway, energetic potential, and kinetic stability. This rigorous, safety-first approach is essential for advancing the science of novel molecules and enabling their transition from laboratory curiosities to valuable technological or therapeutic assets.
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Pokhvisneva, G. V., et al. (2021). Synthesis of high energy nitroguanidine derivatives. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 70(7), 1318-1323. [Link]
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He, C., et al. (2015). New Energetic Derivatives of 1-Amino-3-Nitroguanidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 769-776. [Link]
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Gao, H., et al. (2016). New Energetic Derivatives of 1-Amino-3-Nitroguanidine. Journal of Energetic Materials, 34(2), 180-188. [Link]
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Zhang, J., et al. (2025). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 30(4), 4204. [Link]
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Li, Y., et al. (2025). Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression. ResearchGate. [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). Cheméo. [Link]
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Bakhmatova, E., et al. (2006). Computer Simulation of Thermal Decomposition Mechanism for Compounds with Nitroguanidine Fragment. Central European Journal of Energetic Materials, 3(4), 3-12. [Link]
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Wang, X., et al. (2019). Thermal Decomposition Kinetics of Nitroguanidine Propellant Under Different Pressures. Journal of Energetic Materials. [Link]
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NIST. (n.d.). Nitroguanidine. NIST Chemistry WebBook. [Link]
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Block, J. L. (1953). The Thermal Decomposition of Nitroguanidine. DTIC. [Link]
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Muravyev, N. V., et al. (2015). Enthalpy of formation of guanidine and its amino and nitro derivatives. The Journal of Chemical Thermodynamics, 87, 25-32. [Link]
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de la Cruz, H., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C, 77(10), 621-632. [Link]
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Wang, Y., et al. (2025). Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field. ChemRxiv. [Link]
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McKay, A. F. (1949). NITROGUANIDINES. Chemical Reviews, 44(1), 41-74. [Link]
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Bhowmik, P. K., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Journal of Molecular Structure, 1202, 127325. [Link]
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Wang, F., et al. (2021). Thermal decomposition mechanism study of 3-nitro-1,2,4-triazol-5-one (NTO): Combined TG-FTIR-MS techniques and ReaxFF reactive molecular dynamics simulations. Journal of Hazardous Materials, 413, 125345. [Link]
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Aldeghi, M., et al. (2023). Progress in Free Energy Perturbation: Options for Evolving Fragments. VU Research Portal. [Link]
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ResearchGate. (n.d.). Gibb's free energy values associated with reductive elimination and α‐fluoride elimination. ResearchGate. [Link]
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Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Molecules, 26(11), 3392. [Link]
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PrepChem. (n.d.). Synthesis of 2-nitro-4-trifluoromethyl-N-formylphenylhydrazine. PrepChem.com. [Link]
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McGill University. (n.d.). TAS Lab | McGill Chemistry Characterization Facility. McGill University. [Link]
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Blatter, M. G., et al. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Molecules, 30(8), 1642. [Link]
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Zvegor, I., et al. (2015). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. Chemistry Central Journal, 9, 67. [Link]
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Volk, V. I., et al. (2025). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. ResearchGate. [Link]
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Application Note: Solvation and Handling of 1-(2-Nitro-4-(trifluoromethyl)phenyl)guanidine in DMSO for Cell Culture
Target Audience: Researchers, medicinal chemists, and drug development professionals.
The Physicochemical Challenge: Causality of Solvation
The preparation of hydrophobic, highly substituted aryl guanidines for in vitro cell culture assays presents a unique thermodynamic challenge. While aliphatic guanidines are highly basic (pKa ~13.6) and readily dissolve in aqueous buffers as protonated salts, 1-(2-Nitro-4-(trifluoromethyl)phenyl)guanidine (CAS: 216016-28-3) behaves differently.
The presence of the ortho-nitro (-NO 2 ) and para-trifluoromethyl (-CF 3 ) groups fundamentally alters the electronic landscape of the molecule. These strongly electron-withdrawing substituents pull electron density away from the guanidine moiety via inductive and resonance effects . This drastically reduces the basicity of the imino nitrogen, lowering the pKa by several units compared to unsubstituted phenylguanidines .
Consequently, at a physiological pH of 7.4, a substantial fraction of the compound exists as a neutral, highly hydrophobic free base. If introduced directly into aqueous media, it will immediately precipitate. To overcome this, the compound must first be fully solvated in a polar aprotic solvent—anhydrous Dimethyl Sulfoxide (DMSO)—to disrupt intermolecular crystal lattice forces before being dispersed into a metastable state in aqueous culture media.
Quantitative Compound Profile
| Property | Specification | Rationale / Implication |
| Compound Name | 1-(2-Nitro-4-(trifluoromethyl)phenyl)guanidine | Target analyte for assay. |
| CAS Number | 216016-28-3 | Unique identifier for procurement. |
| Molecular Formula | C 8 H 7 F 3 N 4 O 2 | Highly fluorinated and nitrated. |
| Molecular Weight | 248.16 g/mol | Required for molarity calculations. |
| Estimated pKa | ~6.5 – 7.5 | Necessitates DMSO due to neutral state at pH 7.4. |
| Primary Solvent | Anhydrous DMSO (>99.9%) | Prevents hydrolysis and ensures complete solvation. |
| Max Stock Conc. | 50 mM | Prevents supersaturation and freeze-thaw crashing. |
Solvation Strategy and Workflow
To ensure a self-validating and reproducible workflow, the protocol is divided into master stock generation and aqueous media dilution. The following diagram illustrates the critical path from solid compound to cellular uptake, highlighting potential failure points (precipitation).
Solvation pathway and potential precipitation risks during media preparation.
Self-Validating Protocol: Master Stock Preparation
This protocol is designed to eliminate variables that cause inconsistent cellular assay results, such as micro-precipitation or solvent-induced cytotoxicity.
Phase A: 50 mM Master Stock Generation
-
Equilibration: Allow the vial of 1-(2-Nitro-4-(trifluoromethyl)phenyl)guanidine to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation, which can degrade the anhydrous DMSO and lower compound solubility.
-
Calculation & Weighing: Weigh exactly 12.41 mg of the compound into a sterile, amber glass vial or a light-blocking microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (>99.9% purity).
-
Agitation: Vortex the solution vigorously for 60 seconds. Follow with water-bath sonication at room temperature for 5–10 minutes.
-
Validation Checkpoint 1: Hold the vial against a light source. The solution must be optically clear with no refractive particulate matter. If cloudy, warm the solution to 37°C for 5 minutes and re-sonicate.
-
-
Sterilization: Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane .
-
Causality: Standard PES (Polyethersulfone) or cellulose acetate filters will dissolve in pure DMSO, introducing toxic polymers into your stock and ruining the assay. PTFE is chemically inert to DMSO.
-
-
Aliquoting: Dispense the filtered stock into 20 µL to 50 µL single-use aliquots in sterile tubes. Store at -20°C or -80°C.
-
Causality: Repeated freeze-thaw cycles introduce moisture and cause the compound to permanently crash out of solution. Single-use aliquots prevent this.
-
Workflow for preparing 1-(2-Nitro-4-(trifluoromethyl)phenyl)guanidine DMSO stocks.
Phase B: Aqueous Media Dilution (Cell Culture Application)
The most critical step in handling highly substituted aryl guanidines is the transition from the organic phase (DMSO) to the aqueous phase (culture media). Rapid addition causes local supersaturation, leading to irreversible micro-precipitation.
Dilution Matrix
To prevent DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) . Use the following matrix to prepare intermediate stocks if necessary.
| Desired Final Assay Conc. | Required DMSO Stock Conc. | Volume of Stock | Volume of Warm Media | Final DMSO % (v/v) |
| 50 µM | 50 mM (Master) | 10 µL | 9.99 mL | 0.1% |
| 10 µM | 10 mM (Intermediate) | 10 µL | 9.99 mL | 0.1% |
| 1 µM | 1 mM (Intermediate) | 10 µL | 9.99 mL | 0.1% |
Media Addition Protocol
-
Pre-warming: Warm the complete cell culture media (containing FBS/serum if applicable) to 37°C. Causality: Warmer media increases the thermodynamic solubility limit, preventing immediate thermal shock and precipitation of the hydrophobic compound.
-
Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.
-
Dropwise Addition: Place the 10 mL of warm media on a vortex mixer set to a low, gentle swirl. Add the 10 µL of DMSO stock dropwise directly into the center of the swirling media. Do not let the pure DMSO run down the side of the plastic tube, as the compound may adhere to the walls.
-
Validation Checkpoint 2: Immediately inspect the media under an inverted microscope at 20X magnification. The field should be clear. The presence of needle-like crystals or amorphous aggregates indicates that the addition was too rapid or the media was too cold.
References
-
Griffiths, M. et al. "Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths." ACS Omega, 2018.[Link]
-
Dardonville, C. et al. "Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations with gas-phase equilibrium bond lengths." RSC Advances, 2017.[Link]
-
Asano, T. et al. "5 Key Factors That Influence Basicity of Amines." Master Organic Chemistry, 2017.[Link]
Application Notes and Protocols: 2-Nitro-4-trifluoromethylphenylguanidine in Medicinal Chemistry Drug Discovery
Executive Summary & Strategic Rationale
In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can reliably interact with biological targets while maintaining favorable pharmacokinetic profiles. 2-Nitro-4-trifluoromethylphenylguanidine (CAS: 216016-28-3) is a highly specialized, bifunctional building block utilized primarily as a direct precursor to the 2-amino-5-(trifluoromethyl)benzimidazole pharmacophore.
This specific heterocyclic core is a cornerstone in the development of potent kinase inhibitors, including agents targeting p38α MAP kinase and VEGFR-2[1][2]. The strategic value of 2-Nitro-4-trifluoromethylphenylguanidine lies in its dual structural features:
-
The Masked Benzimidazole Core : The ortho-nitro group acts as a stable, masked amine. Upon reduction, it undergoes a spontaneous, highly regioselective intramolecular cyclization with the adjacent guanidine moiety. This cascade circumvents the harsh condensation conditions and toxic reagents (e.g., cyanogen bromide) traditionally required to synthesize 2-aminobenzimidazoles from o-phenylenediamines[3][4].
-
The Trifluoromethyl (–CF₃) Modulator : The –CF₃ group combines strong electronegativity (–I effect) with a compact steric footprint[5][6]. Positioned at the 5-position of the resulting benzimidazole, it lowers the pKa of the endocyclic N-H, thereby strengthening its capacity as a hydrogen-bond donor within the ATP-binding hinge region of kinases[2]. Furthermore, the exceptionally strong C–F bonds block cytochrome P450-mediated oxidative metabolism at that position, significantly extending the molecule's half-life in vivo[5][7].
Physicochemical Impact of the –CF₃ Substitution
To understand the causality behind selecting a –CF₃ substituted precursor over unfunctionalized alternatives, we must analyze its impact on the final drug-like properties. The table below summarizes the quantitative and qualitative shifts in physicochemical properties when modifying the 5-position of the 2-aminobenzimidazole scaffold.
Table 1: Physicochemical Impact of 5-Position Substitution on the 2-Aminobenzimidazole Scaffold
| Substituent (R) | Calculated LogP (cLogP)* | N-H pKa (approx.) | Metabolic Liability (Soft Spot) | Primary Pharmacological Benefit |
| –H | 1.2 | ~12.0 | High (Aromatic oxidation) | Baseline reference scaffold |
| –CH₃ | 1.7 | ~12.2 | High (Benzylic oxidation) | Slight lipophilicity increase |
| –F | 1.4 | ~11.5 | Low | Isosteric to –H, blocks oxidation |
| –CF₃ | 2.5 | ~10.5 | Very Low | Max lipophilicity, enhanced H-bond donor capacity[5][6] |
*Values are representative estimates derived from standard medicinal chemistry predictive models to illustrate structural trends.
Experimental Protocols & Workflows
Protocol A: Reductive Cyclization to 2-Amino-5-(trifluoromethyl)benzimidazole
Causality of Reagent Selection: While catalytic hydrogenation (H₂ over Pd/C) is a standard method for nitro reduction, the presence of the strongly electron-withdrawing –CF₃ group and the basic guanidine moiety can sometimes lead to catalyst poisoning or partial defluorination. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol provides a robust, chemoselective alternative. It reliably reduces the nitro group to an aniline without affecting the –CF₃ group, immediately triggering the intramolecular cyclization.
Step-by-Step Methodology:
-
Preparation: Suspend 2-Nitro-4-trifluoromethylphenylguanidine (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Reduction: Add SnCl₂·2H₂O (5.0 eq) portion-wise at room temperature. The reaction is exothermic; maintain stirring.
-
Heating: Elevate the temperature to 80 °C (reflux) for 4–6 hours.
-
Workup: Cool the mixture to room temperature and pour it into crushed ice. Neutralize the acidic mixture carefully with saturated aqueous NaHCO₃ until pH 8 is reached (precipitating tin salts as white solids).
-
Extraction: Filter the suspension through a Celite pad to remove tin salts. Extract the filtrate with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validating System: This protocol is self-indicating. The starting material exhibits a distinct bright yellow color in solution due to the nitroaromatic chromophore. As the reduction and cyclization proceed, the solution transitions to a pale or colorless state. TLC analysis under UV (254 nm) will confirm the disappearance of the non-fluorescent nitro precursor and the emergence of a strongly blue-fluorescent spot corresponding to the highly conjugated 2-aminobenzimidazole product.
Mechanistic pathway of reductive cyclization to form the 2-aminobenzimidazole core.
Protocol B: Library Diversification via Buchwald-Hartwig Cross-Coupling
Causality of Reagent Selection: To explore Structure-Activity Relationships (SAR) for kinase inhibition, the exocyclic 2-amino group must be derivatized. However, this amine is poorly nucleophilic due to electron delocalization into the benzimidazole core—a deactivation exacerbated by the –CF₃ group. Standard S_NAr reactions often fail. Palladium-catalyzed Buchwald-Hartwig cross-coupling overcomes this electronic deactivation, allowing for selective C–N bond formation[4].
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk tube, combine 2-amino-5-(trifluoromethyl)benzimidazole (1.0 eq), the desired aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Reaction: Add anhydrous 1,4-dioxane (0.1 M) via syringe. Seal the tube and heat to 100 °C for 12 hours.
-
Purification: Cool to room temperature, dilute with dichloromethane, filter through Celite, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System: The use of Xantphos (a ligand with a wide bite angle) specifically favors mono-arylation over bis-arylation. The reaction's success is visually validated by a distinct color shift (the Pd(0) to Pd(II) catalytic cycle shifts the mixture from a reddish-orange to a dark brown suspension upon completion). LC-MS analysis serves as the final validation, showing a single [M+H]⁺ peak corresponding to the mono-arylated product, proving the regioselectivity engineered by the ligand choice.
Logical workflow for generating and screening 2-aminobenzimidazole kinase inhibitor libraries.
Sources
- 1. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing 2-Nitro-4-trifluoromethylphenylguanidine (NTFPG) as a Reference Pharmacophore in High-Throughput Screening for Serine Protease Inhibitors
Introduction and Mechanistic Rationale
Urokinase-type plasminogen activator (uPA) is a highly specific trypsin-like serine protease that plays a central role in extracellular matrix (ECM) degradation, tumor metastasis, and inflammatory conditions such as dry eye disease[1][2]. The primary therapeutic strategy for modulating uPA activity involves targeting its active site, specifically the S1 specificity pocket. Historically, aryl guanidines and amidines have served as privileged scaffolds for S1 pocket binding due to their ability to form robust electrostatic interactions[3].
The Causality of Scaffold Selection
Unsubstituted guanidines are highly basic (pKa ~13.5), which results in permanent protonation at physiological pH. While this ensures binding to the protease, it severely limits membrane permeability and oral bioavailability. NTFPG solves this through precise electronic modulation:
-
pKa Modulation: The integration of strong electron-withdrawing groups (EWGs)—specifically the ortho-nitro and para-trifluoromethyl substituents—delocalizes the lone pair electrons of the guanidine nitrogen. This shifts the pKa to a more physiologically relevant range, improving the compound's drug-like properties without sacrificing the critical bidentate salt bridge formed with the conserved Asp189 residue at the base of the uPA S1 pocket[3][4].
-
Steric Probing: The bulky -CF3 group acts as a steric probe for the hydrophobic sub-pockets adjacent to the S1 site, providing critical Structure-Activity Relationship (SAR) benchmarking data during hit-to-lead optimization.
Fig 1: Urokinase plasminogen activator (uPA) signaling cascade and competitive inhibition by NTFPG.
Self-Validating HTS Assay Design
To identify novel uPA inhibitors, a fluorogenic biochemical assay is employed using the synthetic substrate Z-Gly-Gly-Arg-AMC . The Arginine (Arg) residue is specifically recognized by the S1 pocket of uPA. Upon cleavage, free 7-Amino-4-methylcoumarin (AMC) is released, generating a highly fluorescent signal.
A self-validating HTS system requires internal controls to continuously monitor assay health. NTFPG is utilized as the primary positive control (100% inhibition reference) to calculate the Z'-factor for every single plate, ensuring the assay remains robust across hundreds of thousands of screened compounds.
Quantitative Data Summary: HTS Validation Parameters
The following table outlines the required statistical thresholds and expected performance metrics when using NTFPG as a reference in a 384-well format.
| Parameter | Target Threshold | Causality / Scientific Rationale |
| Z'-factor | > 0.6 | Ensures a wide dynamic range and low data variance between the vehicle control and the NTFPG reference. |
| Signal-to-Background (S/B) | > 5.0 | Confirms sufficient substrate cleavage by uPA to distinguish weak inhibitors from baseline noise. |
| NTFPG IC₅₀ (Reference) | 1.2 µM ± 0.3 µM | Serves as the benchmark for hit triage. Compounds must exhibit equal or greater potency to advance. |
| DMSO Tolerance | Up to 2% (v/v) | Serine proteases are susceptible to solvent-induced denaturation. Limits false positives from protein unfolding. |
| Intra-plate CV% | < 10% | Validates liquid handling precision and minimizes edge effects in the 384-well microplate. |
Experimental Protocols
Protocol 1: Reagent Preparation and Library Formatting
Objective: Establish a stable assay environment and prevent solvent-induced artifacts.
-
Buffer Preparation: Prepare the Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.01% Tween-20). Rationale: Tween-20 prevents non-specific adsorption of the uPA enzyme to the microplate walls and reduces the frequency of Pan-Assay Interference Compounds (PAINS) acting as aggregators.
-
Enzyme and Substrate Dilution: Dilute recombinant human uPA to a working concentration of 2 nM. Dilute Z-Gly-Gly-Arg-AMC to 50 µM (approximate K_m value to ensure balanced competitive inhibition kinetics).
-
NTFPG Reference Preparation: Prepare a 10 mM stock of NTFPG in 100% DMSO. Create a 10-point, 3-fold serial dilution series for IC₅₀ determination.
-
DMSO Tolerance Test: Run a mock assay titrating DMSO from 0.1% to 5% (v/v). Verify that enzyme activity does not drop by more than 5% at the chosen screening concentration (typically 1%).
Protocol 2: 384-Well Fluorogenic uPA Inhibition Assay
Objective: Execute the primary screen with high precision.
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of library compounds (in DMSO), NTFPG (positive control), and pure DMSO (vehicle/negative control) into a low-volume 384-well black microplate.
-
Enzyme Addition: Dispense 5 µL of the 2 nM uPA solution into all wells using a bulk reagent dispenser.
-
Pre-incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes. Rationale: Allows compounds to reach binding equilibrium with the enzyme before the substrate is introduced.
-
Reaction Initiation: Dispense 5 µL of the 50 µM Z-Gly-Gly-Arg-AMC substrate into all wells (Final volume = 10.1 µL).
-
Kinetic Read: Immediately transfer the plate to a multi-mode microplate reader. Monitor AMC fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically every 2 minutes for 30 minutes to calculate the initial velocity (V₀).
Protocol 3: Hit Validation and Counter-Screening
Objective: Eliminate false positives and determine S1 pocket selectivity.
-
Hit Triage: Select compounds demonstrating >50% inhibition at the primary screening concentration (e.g., 10 µM).
-
Dose-Response: Retest hits in a 10-point dose-response format alongside the NTFPG reference to calculate accurate IC₅₀ values.
-
Selectivity Counter-Screen: Because the S1 pocket is highly conserved across the trypsin-like family, test confirmed hits against related proteases (Thrombin and Plasmin) using their respective fluorogenic substrates. Rationale: A viable lead must show at least a 10-fold selectivity window for uPA over systemic proteases to prevent off-target bleeding disorders[1].
Fig 2: Self-validating HTS workflow utilizing NTFPG as a benchmark for hit triage and validation.
References
-
Current Status and Perspectives of Protease Inhibitors and Their Combination with Nanosized Drug Delivery Systems for Targeted Cancer Therapy Source: PubMed Central (PMC), National Institutes of Health[Link][1]
-
Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths Source: ACS Omega, American Chemical Society[Link][4]
-
Inhibitors of the Proteolytic Activity of Urokinase Type Plasminogen Activator Source: ResearchGate[Link][3]
-
Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease Source: ACS Publications, American Chemical Society[Link][2]
Sources
Catalytic Reduction of 2-Nitro-4-trifluoromethylphenylguanidine: Protocols for Selective Amine Synthesis
Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Challenges
The selective reduction of nitroaromatics to anilines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). However, the reduction of 2-nitro-4-trifluoromethylphenylguanidine presents a unique multifactorial challenge due to the presence of three reactive moieties: the reducible nitro group (-NO₂), the highly basic guanidine group, and the labile trifluoromethyl group (-CF₃).
Designing a robust catalytic system requires understanding the causality behind catalyst deactivation and side-product formation:
-
Catalyst Poisoning by Guanidine: The guanidine moiety is a superbase (pKa ~ 13.6). In its free-base form, the imine nitrogen strongly coordinates to the active sites of late transition metals (like Palladium and Platinum), occupying the coordination vacancies required for hydrogen activation. This leads to severe catalyst poisoning and stalled reactions [1].
-
Hydrodefluorination of the -CF₃ Group: While the C-F bond is thermodynamically strong, transition metal catalysts—particularly Palladium under basic or neutral conditions—can insert into the C-F bond, leading to unwanted hydrodefluorination [2].
-
Intermediate Accumulation: The reduction of a nitro group proceeds stepwise (Nitro → Nitroso → Hydroxylamine → Amine). Inefficient catalytic turnover can lead to the accumulation of reactive hydroxylamine intermediates, which may dimerize to form azoxy or azo byproducts.
To circumvent these issues, the protocols described herein utilize acidic media to protonate the guanidine (forming a non-coordinating guanidinium salt) and employ Platinum on Carbon (Pt/C) or Catalytic Transfer Hydrogenation (CTH) to suppress defluorination.
Visualizing the Reduction Pathway
The following diagram illustrates the stepwise reduction mechanism occurring on the metal catalyst surface. The rate-limiting step is typically the final reduction of the hydroxylamine to the primary amine.
Caption: Stepwise catalytic hydrogenation mechanism of the nitro group on a metal surface.
Experimental Protocols
The following self-validating protocols are designed to ensure high conversion while preserving the -CF₃ and guanidine groups.
Protocol A: High-Pressure Hydrogenation using Pt/C in Acidic Media
Optimal for scale-up and maximum preservation of the -CF₃ group.
Rationale: Platinum is significantly less prone to oxidative addition into C-F bonds compared to Palladium [2]. The addition of stoichiometric hydrochloric acid ensures the guanidine is fully protonated, preventing catalyst poisoning [1].
Materials:
-
2-Nitro-4-trifluoromethylphenylguanidine (1.0 equiv)
-
5% Pt/C (10 wt% relative to substrate)
-
Methanol (HPLC grade, 10 mL/mmol)
-
Concentrated Aqueous HCl (37%, 1.1 equiv)
-
Hydrogen gas (High purity)
Step-by-Step Procedure:
-
Substrate Preparation: Dissolve 2-nitro-4-trifluoromethylphenylguanidine in Methanol in a pressure-rated hydrogenation vessel.
-
Acidification: Slowly add 1.1 equivalents of concentrated HCl to the solution while stirring. Self-Validation Check: The solution should become completely homogeneous as the highly soluble guanidinium hydrochloride salt forms.
-
Catalyst Addition: Purge the vessel with Nitrogen gas for 5 minutes. Carefully add the 5% Pt/C catalyst.
-
Hydrogenation: Seal the vessel, purge with Hydrogen gas three times, and pressurize to 40 psi. Stir vigorously (800-1000 rpm) at 20-25 °C for 4 to 6 hours.
-
Reaction Monitoring: Monitor hydrogen uptake. Once uptake ceases, sample the reaction mixture, filter through a microfilter, and analyze via LC-MS. Target: Complete disappearance of the m/z corresponding to the nitro starting material and intermediate hydroxylamine.
-
Workup: Vent the hydrogen and purge with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional Methanol.
-
Neutralization: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield 2-amino-4-trifluoromethylphenylguanidine.
Protocol B: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
Optimal for rapid, bench-scale synthesis without the need for high-pressure equipment.
Rationale: CTH provides a mild, steady source of hydrogen generated in situ. Ammonium formate acts as both the hydrogen donor and a mild buffer, which partially mitigates guanidine poisoning without requiring strong mineral acids.
Materials:
-
2-Nitro-4-trifluoromethylphenylguanidine (1.0 equiv)
-
10% Pd/C (5 wt% relative to substrate)
-
Ammonium formate (5.0 equiv)
-
Methanol (10 mL/mmol)
Step-by-Step Procedure:
-
Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Methanol.
-
Reagent Addition: Add Ammonium formate (5.0 equiv) to the solution. Purge the system with Nitrogen.
-
Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C can ignite methanol vapors; ensure the system is well-flushed with inert gas.
-
Reaction: Heat the mixture to 60-65 °C (mild reflux). Vigorous gas evolution (CO₂ and NH₃) will be observed.
-
Monitoring: Stir for 2-3 hours. Analyze via TLC (DCM:MeOH 9:1) or LC-MS to confirm completion.
-
Workup: Cool to room temperature, filter through Celite, and concentrate the filtrate. Partition the residue between water and Ethyl Acetate to remove formate salts, dry, and evaporate to obtain the product.
Process Workflow Visualization
Caption: Workflow for the catalytic reduction of 2-nitro-4-trifluoromethylphenylguanidine.
Quantitative Data & Method Comparison
The table below summarizes the expected outcomes and operational parameters for different catalytic approaches applied to this specific substrate class.
| Method | Catalyst | Hydrogen Source | Solvent / Additive | Temp (°C) | Time (h) | Defluorination Risk | Typical Yield (%) |
| Protocol A | 5% Pt/C | H₂ gas (40 psi) | MeOH / HCl (1.1 eq) | 25 | 4-6 | Low | >90% |
| Protocol B | 10% Pd/C | Ammonium formate | MeOH (Neutral) | 65 | 2-3 | Moderate | 80-85% |
| Control | 10% Pd/C | H₂ gas (40 psi) | MeOH (No acid) | 25 | >24 | High (Poisoning) | <20% |
Note: The control reaction demonstrates the catastrophic effect of catalyst poisoning when the free-base guanidine is not neutralized prior to hydrogenation.
References
How to improve synthesis yield and purity of 2-Nitro-4-trifluoromethylphenylguanidine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the guanidinylation of highly electron-deficient anilines. Below, you will find root-cause analyses, troubleshooting guides, and self-validating protocols to maximize the yield and purity of 2-Nitro-4-trifluoromethylphenylguanidine.
Diagnostic FAQs & Troubleshooting Guides
Q: My reaction with 1H-pyrazole-1-carboxamidine or cyanamide yields mostly unreacted 2-nitro-4-trifluoromethylaniline. Why is the conversion so low? A: The target starting material, 2-nitro-4-trifluoromethylaniline, contains two strongly electron-withdrawing groups (an ortho-nitro group and a para-trifluoromethyl group). These groups severely deplete the electron density on the amine nitrogen, rendering it an exceptionally weak nucleophile[1]. Standard guanidinylating reagents lack the electrophilic activation required to overcome this high activation energy barrier, resulting in stalled reactions.
Q: How can I suppress the formation of symmetrical urea byproducts during the reaction? A: Symmetrical ureas form when guanidinylating agents hydrolyze due to trace moisture, a side reaction that outcompetes guanidinylation when the aniline is unreactive. To solve this, switch to strictly anhydrous conditions and utilize highly reactive, moisture-sensitive reagents like N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) at lower temperatures (e.g., -78 °C to RT)[2].
Q: What is the most reliable strategy to achieve >95% purity of the final guanidine? A: Direct synthesis of unprotected guanidines makes purification notoriously difficult because both the starting aniline and the guanidine product are highly polar and streak on normal-phase silica. The self-validating solution is a two-step approach: synthesize a di-Boc-protected guanidine intermediate. The bulky, non-polar Boc groups drastically shift the retention factor ( Rf ), allowing effortless silica gel separation from the unreacted aniline. Subsequent quantitative deprotection with Trifluoroacetic acid (TFA) yields the pure product.
Q: Are there alternative coupling reagents if I cannot source Goodman's reagent? A: Yes. Recent advancements demonstrate that repurposing HATU (a common peptide coupling reagent) with potassium tert-butoxide (KOtBu) can successfully guanidinylate electron-deficient anilines. In this pathway, the strong base forces the deprotonation of the aniline, making it the rate-determining step and significantly enhancing its nucleophilic attack on the HATU-derived intermediate[3].
Quantitative Reagent Comparison
The following table summarizes the expected performance of various guanidinylating reagents when applied specifically to highly electron-deficient substrates like 2-nitro-4-trifluoromethylaniline.
| Guanidinylating Reagent | Typical Conditions | Expected Yield | Purity Profile & Notes |
| Cyanamide + HCl | Reflux, 24h | < 10% | Poor: High unreacted aniline; thermal degradation products. |
| 1H-pyrazole-1-carboxamidine | DIEA, DMF, 80 °C | 15 - 25% | Moderate: Symmetrical urea byproduct formation is common[1]. |
| HATU / KOtBu | THF, RT, 12h | 60 - 75% | Good: Requires reverse-phase LC for optimal purification[3]. |
| N,N′ -di-Boc- N′′ -triflylguanidine | TEA, DCM, RT, 4h | 85 - 95% | Excellent: Boc-intermediate is easily purified via silica gel[2]. |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols utilize a self-validating Boc-protection strategy. The causality behind each step is explained to help you adapt the workflow to your specific laboratory conditions.
Protocol A: Synthesis of the Di-Boc-Protected Intermediate
This step utilizes the extreme electrophilicity of the triflyl group to force the reaction with the electron-poor aniline.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-nitro-4-trifluoromethylaniline (1.0 eq, 10 mmol) and anhydrous triethylamine (TEA) (1.5 eq, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Causality: TEA acts as a non-nucleophilic acid scavenger for the released triflamide without causing unwanted side reactions with the nitro group.
-
-
Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperatures prevent the exothermic degradation of the highly reactive triflyl reagent before it can interact with the weak nucleophile.
-
-
Reagent Addition: Add N,N'-di-Boc-N''-triflylguanidine (1.1 eq, 11 mmol) dropwise over 15 minutes[2].
-
Reaction Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a distinct, higher- Rf spot compared to the starting aniline.
-
Workup & Purification: Quench the reaction with 2M sodium bisulfate (25 mL) to neutralize the TEA. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, gradient Hexanes to 20% EtOAc) to isolate the di-Boc-protected intermediate as a solid.
Protocol B: Deprotection and Isolation of the Target Guanidine
This step guarantees high purity by converting the easily purified intermediate into the final active salt.
-
Cleavage: Dissolve the purified di-Boc-intermediate in a 1:1 mixture of anhydrous DCM and Trifluoroacetic acid (TFA) (0.1 M concentration).
-
Deprotection: Stir at room temperature for 2 hours.
-
Causality: The highly acidic environment cleaves the tert-butyl groups, releasing volatile isobutylene gas and CO₂, which thermodynamically drives the reaction to 100% completion.
-
-
Concentration: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate twice with toluene to remove residual trapped acid.
-
Self-Validating Isolation: Triturate the resulting oily residue with ice-cold diethyl ether.
-
Causality: Ether dissolves any trace non-polar organic impurities, while the highly polar 2-Nitro-4-trifluoromethylphenylguanidine TFA salt precipitates out as a crystalline solid. Filter and dry under high vacuum.
-
Mechanistic Workflow
The following diagram illustrates the logical progression and chemical transformation utilized in the recommended protocols.
Workflow for synthesizing 2-Nitro-4-CF3-phenylguanidine via Boc-protected intermediates.
Sources
Technical Support Center: Troubleshooting 2-Nitro-4-trifluoromethylphenylguanidine Formulation
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of highly functionalized aromatic compounds. 2-Nitro-4-trifluoromethylphenylguanidine presents a unique physicochemical challenge: it combines a traditionally basic guanidine moiety with strongly electron-withdrawing and highly lipophilic substituents.
This guide is designed to move beyond basic "trial and error" solubilization. By understanding the thermodynamic and electronic properties of your molecule, you can engineer a self-validating formulation protocol that ensures reproducible data in your biochemical and cell-based assays.
Part 1: Core Diagnostics & Mechanistic FAQs
Q1: Why does 2-Nitro-4-trifluoromethylphenylguanidine precipitate instantly when added to standard PBS (pH 7.4)? A1: The precipitation is driven by a fundamental shift in the molecule's acid-base chemistry. While an unsubstituted aliphatic guanidine is a strong base (pKa ~13.6), an aromatic phenylguanidine has a lower pKa of approximately 10.88. In your compound, the addition of the ortho-nitro (-NO₂) and para-trifluoromethyl (-CF₃) groups pulls electron density away from the guanidine nitrogen via powerful inductive and resonance effects. This drastically lowers the pKa of the guanidine group. Consequently, at physiological pH (7.4), a significant fraction of the compound exists as an uncharged, neutral free base. The highly lipophilic -CF₃ group then drives rapid thermodynamic precipitation in the aqueous environment[1].
Q2: I prepared a highly concentrated 10 mM stock in 100% DMSO. Why does the compound "crash out" upon a 1:100 dilution into my assay buffer? A2: This is a classic manifestation of exceeding thermodynamic solubility. DMSO provides kinetic solubility by disrupting solute-solute crystalline interactions and solvating the hydrophobic domains. However, when you dilute this stock into an aqueous buffer, the solvent capacity of the microenvironment changes abruptly. If the final concentration (e.g., 100 µM) exceeds the compound's intrinsic aqueous thermodynamic solubility, the lipophilic molecules will rapidly nucleate and precipitate. You are observing a kinetic "crash out" rather than a stable solution[2].
Q3: What is the most scientifically sound formulation strategy for cell-based assays where solvent toxicity is a concern? A3: For cell-based or in vivo assays, adjusting the buffer pH is often not viable due to physiological constraints and cellular toxicity. The optimal approach is supramolecular encapsulation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of the cyclodextrin acts as a host for the lipophilic trifluoromethylphenyl moiety, while the hydrophilic exterior maintains aqueous solubility. This prevents precipitation without the membrane-disrupting effects associated with high concentrations of DMSO or surfactants[3].
Part 2: Quantitative Solubilization Data
To assist in selecting the correct formulation strategy, the following table summarizes the expected performance of various solubilization matrices for 2-Nitro-4-trifluoromethylphenylguanidine.
| Solubilization Strategy | Primary Mechanism of Action | Max Estimated Concentration | Biological Compatibility |
| PBS (pH 7.4) Control | None (Neutral free base) | < 1 µM | High (but insoluble) |
| Acetate Buffer (pH 4.5) | Full protonation of guanidine | > 500 µM | Low (Enzyme/Cell dependent) |
| 1% DMSO in PBS | Kinetic solvent trapping | ~ 10 - 20 µM | Moderate (Risk of precipitation) |
| 20% HP-β-CD in PBS | Hydrophobic cavity encapsulation | > 200 µM | High (Ideal for live cells) |
Part 3: Step-by-Step Experimental Protocols
Every protocol must be a self-validating system. Visual clarity alone does not guarantee a stable solution; thermodynamic equilibrium must be actively established.
Protocol A: pH-Driven Solubilization (For Biochemical/Analytical Assays)
Use this protocol only if your target enzyme or analytical method tolerates mildly acidic conditions.
-
Weighing: Accurately weigh 3.0 mg of 2-Nitro-4-trifluoromethylphenylguanidine into a clean glass vial.
-
Buffer Addition: Add 1.0 mL of 100 mM Sodium Acetate buffer, pre-adjusted to pH 4.5 .
-
Causality: At pH 4.5, the environment is sufficiently acidic to overcome the electron-withdrawing effects of the -NO₂ and -CF₃ groups, ensuring the guanidine moiety is fully protonated (cationic). This maximizes ion-dipole interactions with the aqueous solvent.
-
-
Mechanical Agitation: Vortex vigorously for 2 minutes to disrupt macroscopic aggregates.
-
Thermodynamic Validation: Sonicate the vial in a water bath for 5 minutes at room temperature. Inspect the solution against a dark background. The absence of light-scattering particles confirms complete dissolution.
Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based Assays)
Use this protocol to maintain physiological pH (7.4) while preventing hydrophobic crash-out.
-
Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane[3].
-
Kinetic Stock: Dissolve the compound in 100% cell-culture grade DMSO to create a 50 mM concentrated stock.
-
Complexation: Dropwise, add 10 µL of the DMSO stock to 990 µL of the 20% HP-β-CD solution while vortexing constantly.
-
Causality: The slow addition under high shear prevents localized super-saturation, allowing the cyclodextrin cavities to capture the lipophilic trifluoromethylphenyl rings before they can self-associate.
-
-
Equilibration: Incubate the mixture on a rotary shaker at 37°C for 30 minutes. This step is critical to allow the kinetic mixture to reach thermodynamic equilibrium, ensuring the inclusion complexes are fully stabilized before application to cells.
Part 4: Formulation Decision Workflow
Decision tree for solubilizing highly lipophilic guanidines based on assay requirements.
References
-
Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. [Link]
-
Di, L., & Kerns, E. H. (2008). "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press. [Link]
-
Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
Technical Support Center: Optimizing Storage and Handling of 2-Nitro-4-trifluoromethylphenylguanidine
This guide is intended for researchers, scientists, and drug development professionals working with 2-Nitro-4-trifluoromethylphenylguanidine. Its purpose is to provide expert guidance on maintaining the stability and integrity of this compound through optimized storage conditions and to offer robust troubleshooting advice for potential degradation issues encountered during experimental workflows.
Introduction: Understanding the Stability of 2-Nitro-4-trifluoromethylphenylguanidine
2-Nitro-4-trifluoromethylphenylguanidine is a molecule that incorporates two key functional groups influencing its stability: a nitroaromatic ring and a guanidine moiety. The electron-withdrawing nature of both the nitro group and the trifluoromethyl group can render the aromatic ring susceptible to nucleophilic attack.[1][2] The guanidine group, while being a strong base and highly stable when protonated due to resonance, can be susceptible to hydrolysis in its free base form.[3][4][5]
Degradation of this compound can lead to the formation of impurities, significantly impacting experimental outcomes, analytical results, and the overall safety and efficacy profile in drug development. This guide provides a comprehensive framework for mitigating these risks.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter, providing not just solutions but the scientific reasoning behind them.
Q1: I've noticed a yellow or brownish discoloration of my solid 2-Nitro-4-trifluoromethylphenylguanidine sample over time. What could be the cause?
A1: A change in color is a common preliminary indicator of degradation in nitroaromatic compounds.[6] This is often due to photodegradation (exposure to light) or thermal degradation (exposure to elevated temperatures).[1][6] These conditions can trigger the formation of colored byproducts. To confirm degradation, a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) should be used to separate and quantify the parent compound and any new impurity peaks.[6]
Q2: My HPLC analysis shows unexpected peaks that were not present in the initial batch. How do I identify the source of these impurities?
A2: The appearance of new peaks strongly suggests degradation. The degradation of 2-Nitro-4-trifluoromethylphenylguanidine can occur via several pathways, primarily hydrolysis of the guanidine group or reduction of the nitro group. To identify the degradation products, a forced degradation study is the recommended approach.[7][8][9] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[6] The resulting impurities can then be characterized using techniques like LC-MS/MS to elucidate their structures.
Q3: I'm dissolving the compound in a solvent for my experiments, and I'm seeing a gradual loss of the parent compound in my control samples. What's happening?
A3: The choice of solvent is critical for the stability of your compound in solution.[6] If the compound is in its free base form, protic solvents (like water or methanol) could facilitate the hydrolysis of the guanidine moiety. Additionally, some solvents may contain impurities that can react with the nitroaromatic ring. It's crucial to use high-purity, dry solvents. For long-term storage, it is generally best to store the compound as a dry solid if it is stable in that form.[6] If a solution is necessary, consider performing a preliminary stability study in your chosen solvent.
Q4: Can the pH of my aqueous solution affect the stability of 2-Nitro-4-trifluoromethylphenylguanidine?
A4: Absolutely. The stability of both the guanidine and nitroaromatic functionalities is pH-dependent. The nitro group can be sensitive to strongly acidic or basic conditions.[1] The guanidine group is a strong base and exists almost exclusively as the highly stable protonated guanidinium ion in neutral or acidic aqueous solutions.[4] In strongly basic conditions (pH > 10), the free base form is more prevalent, which is more susceptible to hydrolysis.[10] Therefore, maintaining a slightly acidic to neutral pH is generally advisable for aqueous solutions.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid 2-Nitro-4-trifluoromethylphenylguanidine?
To minimize degradation, the solid compound should be stored under the following conditions:
-
Temperature: Controlled room temperature (15-25°C) or refrigerated (2-8°C), as specified by the supplier.[1][6] Avoid high temperatures and direct sunlight.[1]
-
Light: Protect from light by storing in an amber glass vial or in a dark cabinet.[6]
-
Atmosphere: For long-term storage or for particularly sensitive batches, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative and moisture-mediated degradation.[1][6]
-
Container: Use tightly sealed, non-reactive containers, such as glass with Teflon-lined caps, to prevent contamination.[6]
How can I monitor the stability of my stored 2-Nitro-4-trifluoromethylphenylguanidine?
Regularly assess the physical appearance of the solid for any color changes.[6] For a quantitative assessment, perform periodic HPLC analysis on a representative sample to check for any decrease in the main peak area and the emergence of new impurity peaks. An annual check, or before use for compounds stored for over a year, is a good practice.[1]
Is 2-Nitro-4-trifluoromethylphenylguanidine sensitive to moisture?
Yes, moisture can be a concern, primarily due to the risk of hydrolysis of the guanidine group, especially if the compound is not in a salt form.[3] Storing the compound in a desiccator or under an inert, dry atmosphere is recommended for long-term storage.
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways
The following diagram illustrates the two primary hypothetical degradation pathways for 2-Nitro-4-trifluoromethylphenylguanidine based on the known reactivity of its functional groups.
Caption: Potential degradation routes for 2-Nitro-4-trifluoromethylphenylguanidine.
Workflow for a Forced Degradation Study
This workflow outlines the systematic process for investigating the stability of 2-Nitro-4-trifluoromethylphenylguanidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08751H [pubs.rsc.org]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. apps.dtic.mil [apps.dtic.mil]
Removing impurities during 2-Nitro-4-trifluoromethylphenylguanidine recrystallization
Technical Support Center: Advanced Troubleshooting for 2-Nitro-4-trifluoromethylphenylguanidine Recrystallization
As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of heavily substituted guanidines. 2-Nitro-4-trifluoromethylphenylguanidine is a critical pharmacophore, often utilized in the development of selective urokinase (uPA) inhibitors[1]. However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups significantly alters the electronic landscape of the guanidine moiety. This impacts its pKa, solubility profile, and chemical stability during thermal purification.
This guide provides field-proven, mechanistically grounded solutions for isolating high-purity 2-Nitro-4-trifluoromethylphenylguanidine, ensuring your downstream assays are not compromised by synthetic artifacts.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my recrystallized product exhibit a persistent yellow-brown discoloration instead of being a pale/white powder? Causality: Nitroaromatic systems are highly susceptible to thermal oxidation, especially when heated in protic solvents in the presence of trace transition metals or unreacted basic amines. The guanidine moiety itself can act as an internal base, catalyzing the formation of polymeric azoxy impurities from the nitro group during prolonged heating. Solution: Do not recrystallize the free base. Convert the compound to its hydrochloride salt first. The protonation of the guanidine stabilizes the molecule against auto-catalyzed degradation. During the hot dissolution phase, incorporate 5% w/w activated carbon and perform a rapid hot filtration through a Celite pad to sequester high-molecular-weight colored tars.
Q2: How can I efficiently separate unreacted 2-nitro-4-trifluoromethylaniline from the final guanidine product? Causality: Guanylation reactions (e.g., using cyanamide and Lewis acid catalysts like Sc(OTf)3[2]) rarely reach 100% conversion. The aniline precursor is significantly less basic (pKa < 2) than the synthesized guanidine. While the -CF3 and -NO2 groups lower the guanidine's basicity compared to aliphatic variants, it remains basic enough (pKa ~ 9) to form stable salts[3]. Solution: Exploit this ΔpKa. By treating the crude mixture with anhydrous HCl in diethyl ether, the guanidine selectively precipitates as an insoluble hydrochloride salt, while the unreacted aniline remains soluble in the non-polar ethereal mother liquor.
Q3: My NMR shows broad peaks, and elemental analysis indicates high ash content. What is the cause, and how do I resolve it? Causality: If your synthesis utilized metal-catalyzed desulfurization (e.g., copper or lead oxides[4]) or metal triflates, the highly coordinating nature of the guanidine moiety can chelate these metals, carrying inorganic salts directly into the crystal lattice during precipitation. Solution: Prior to recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and perform a biphasic wash with a 0.1 M aqueous EDTA solution. The chelating agent will strip the transition metals into the aqueous phase, leaving the organic-soluble guanidine intact.
Part 2: Impurity Partitioning & Solvent Selection Data
Selecting the correct solvent system is a thermodynamic balancing act. The table below summarizes the optimal solvent systems based on the primary impurity profile of your crude batch.
| Solvent System | Target Impurity Removed | Mechanistic Rationale | Expected Recovery | Final Purity |
| Toluene (Hot) | Polymeric Carbodiimides | Non-polar solvent rejects highly polar guanidinium salts upon cooling, leaving lipophilic polymers in solution[4]. | 75-80% | >95% |
| EtOH / EtOAc | Unreacted Anilines | Antisolvent (EtOAc) selectively crystallizes the guanidinium HCl salt while retaining the less polar aniline. | 85-90% | >98% |
| Water / MeOH | Inorganic Salts (Sc, Cu) | High dielectric constant keeps metal complexes fully solvated during the nucleation of the organic salt. | 70-75% | >99% |
Part 3: Purification Decision Workflow
To streamline your purification strategy, follow the decision matrix below. It maps the visual and analytical cues of your crude product to the specific physicochemical intervention required.
Workflow for targeted impurity clearance during phenylguanidine recrystallization.
Part 4: Self-Validating Experimental Protocol
This protocol details the Antisolvent-Assisted Recrystallization of the Hydrochloride Salt , which is the most robust method for achieving >98% purity. It includes built-in validation checkpoints to ensure the chemistry is proceeding correctly at each stage.
Step 1: Salt Formation Suspend the crude 2-Nitro-4-trifluoromethylphenylguanidine free base in anhydrous diethyl ether (10 mL/g). Slowly add 1.1 equivalents of 2M HCl in ether under vigorous stirring.
-
Validation Checkpoint: The suspension will rapidly change morphology from a sticky residue to a fine, flowable powder as the insoluble HCl salt forms. Extract a 1 mg aliquot into 1 mL of water; the pH must be < 3.
Step 2: Dissolution Isolate the crude salt via filtration and transfer to a round-bottom flask. Suspend in a minimal volume of absolute ethanol (approx. 3-5 mL/g). Heat to 75°C under an inert nitrogen atmosphere.
-
Validation Checkpoint: Complete dissolution indicates the absence of highly cross-linked, insoluble polymeric tars.
Step 3: Decolorization Add 5% w/w activated carbon (Darco G-60) to the hot solution. Stir at reflux for exactly 15 minutes. Caution: Prolonged heating can induce nitro-group reduction.
Step 4: Hot Filtration Filter the boiling mixture rapidly through a pre-warmed Celite pad into a clean, dry Erlenmeyer flask.
-
Validation Checkpoint: The resulting filtrate must be pale yellow to colorless. If the solution remains dark brown, repeat Step 3.
Step 5: Antisolvent Addition While maintaining the filtrate at 60°C on a hotplate, add ethyl acetate dropwise. Continue addition until the solution becomes faintly turbid (the cloud point), indicating supersaturation.
Step 6: Nucleation & Cooling Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
-
Validation Checkpoint: Distinct, needle-like crystals should form. If an amorphous oil or powder crashes out, the cooling rate was too rapid, trapping impurities. If this occurs, reheat to dissolve and cool more slowly.
Step 7: Isolation & Drying Filter the crystals under vacuum. Wash the filter cake with ice-cold ethyl acetate (2 x 5 mL) to remove any residual mother liquor containing the aniline impurities. Dry in a vacuum oven at 45°C to a constant weight.
References
-
Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation Source: PMC / National Institutes of Health URL:[Link]
-
Inhibition of Urokinase by 4-substituted Benzo[b]thiophene-2-carboxamidines Source: SciSpace URL:[Link]
Sources
Minimizing thermal degradation of 2-Nitro-4-trifluoromethylphenylguanidine during reactions
Technical Support Center: Minimizing Thermal Degradation of 2-Nitro-4-trifluoromethylphenylguanidine
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Nitro-4-trifluoromethylphenylguanidine. Due to its unique electronic topology, this compound is highly susceptible to thermal degradation. Below, we dissect the mechanistic causality of its instability, provide targeted troubleshooting for common synthesis failures, and outline self-validating protocols to ensure high-yield reactions.
Mechanistic Insights: The Causality of Degradation
To prevent degradation, one must first understand the electronic environment of the molecule. Guanidines are typically robust, highly basic structures. However, 2-Nitro-4-trifluoromethylphenylguanidine features two powerful electron-withdrawing groups (EWGs): an ortho-nitro group (-NO 2 ) and a para-trifluoromethyl group (-CF 3 ).
These EWGs drastically pull electron density away from the phenyl ring and the bridging guanidine nitrogen. This electronic depletion causes three primary modes of thermal failure:
-
Lowered Bond Dissociation Energy (BDE): The EWGs severely weaken the C-N bond between the phenyl ring and the guanidine moiety. Studies on structurally analogous nitroguanidines confirm that electron-withdrawing groups reduce the bond dissociation energy, lowering the threshold for thermal decomposition and leading to the evolution of gases like NH 3 and NO 2 [1].
-
C-N Bond Cleavage: Under thermal stress, arylguanidines undergo unimolecular decomposition. The weakened C-N bond cleaves to yield an aniline derivative (2-nitro-4-trifluoromethylaniline) and volatile cyanamide or carbodiimide[2][3].
-
Aqueous Hydrolysis: The central carbon of the guanidine group is highly electron-deficient. At elevated temperatures, even trace amounts of moisture act as nucleophiles, attacking the imine function and irreversibly hydrolyzing the compound into 2-nitro-4-trifluoromethylphenylurea[4].
Degradation Pathway Visualization
Thermal degradation pathways of 2-Nitro-4-trifluoromethylphenylguanidine under stress.
Quantitative Degradation Profile
To optimize your reaction conditions, refer to the following thermal threshold data. Exceeding these temperatures shifts the kinetic driver toward degradation.
| Temperature Range | Primary Degradation Pathway | Major Byproducts | Kinetic Driver |
| -20°C to 25°C | Stable (if strictly anhydrous) | None | N/A (Activation energy not met) |
| 40°C to 70°C | Hydrolysis (Moisture dependent) | 2-Nitro-4-CF 3 -phenylurea, NH 3 | Nucleophilic attack on central carbon |
| 80°C to 120°C | C-N Bond Cleavage | 2-Nitro-4-CF 3 -aniline, Cyanamide | EWG-induced bond weakening |
| > 130°C | Exothermic Decomposition | NO 2 , N 2 O, CO 2 , NH 3 | N-NO 2 / C-NO 2 homolysis |
Troubleshooting Guide & FAQs
Q: I am detecting significant amounts of 2-nitro-4-trifluoromethylaniline in my final product mixture. Why is this happening? A: You are observing C-N bond cleavage. Because the -NO 2 and -CF 3 groups withdraw electron density from the aromatic ring, the bond connecting the ring to the guanidine nitrogen is highly polarized and weak. If your reaction temperature exceeds 80°C, this bond undergoes thermal homolysis or heterolysis, ejecting cyanamide and leaving behind the aniline derivative[2][3]. Solution: Cap your reaction temperatures at 40°C and use stronger electrophiles to drive the reaction kinetically rather than thermodynamically.
Q: My LC-MS shows a major impurity with a mass +1 Da higher than expected (M+1 to M+2 shift depending on ionization). How do I stop this? A: This mass shift corresponds to the conversion of the guanidine imine (=NH) to a urea carbonyl (=O), replacing a nitrogen atom (NH, ~15 Da) with an oxygen atom (O, ~16 Da). This is classic aqueous hydrolysis[4]. The electron-deficient central carbon of your compound is highly reactive toward water at elevated temperatures. Solution: Ensure all solvents are strictly anhydrous (<50 ppm water) and conduct the reaction under an inert argon atmosphere.
Q: Can I use standard reflux conditions (e.g., 80°C in acetonitrile) for the alkylation of this guanidine? A: No. Refluxing this specific arylguanidine will result in a complex mixture of aniline, urea, and polymerized cyanamide. Furthermore, nitroguanidine derivatives can undergo sudden, exothermic decomposition at higher temperatures, releasing NO 2 gas[1]. You must utilize low-temperature coupling strategies.
Self-Validating Experimental Protocol: Low-Temperature Functionalization
To successfully react 2-Nitro-4-trifluoromethylphenylguanidine without triggering thermal degradation, use this self-validating, step-by-step methodology. This protocol ensures that the failure of any single step halts the process before the sensitive guanidine is consumed.
Objective: Amidation/Alkylation of 2-Nitro-4-trifluoromethylphenylguanidine at <25°C.
-
Step 1: Solvent and System Dehydration
-
Action: Purge a Schlenk flask with Argon. Add anhydrous DMF or THF.
-
Validation Check: Perform a Karl Fischer titration on the solvent in the flask. Do not proceed unless water content is strictly <50 ppm. This prevents the hydrolysis pathway.
-
-
Step 2: Electrophile Pre-Activation (If performing amidation)
-
Action: Add your carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) to the solvent. Stir at 0°C for 30 minutes.
-
Validation Check: Run a TLC or rapid LC-MS of the reaction mixture. Do not proceed until the starting acid is completely converted to the active ester. Exposing the sensitive guanidine to unreacted coupling agents and prolonged reaction times increases degradation risks.
-
-
Step 3: Temperature-Controlled Addition
-
Action: Dissolve the 2-Nitro-4-trifluoromethylphenylguanidine (0.9 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the activated electrophile using a syringe pump over 20 minutes.
-
Validation Check: Monitor the internal temperature using a submerged thermocouple. Do not proceed with the addition if the internal temperature exceeds 10°C. Pause the syringe pump if necessary.
-
-
Step 4: Mild Reaction and Quenching
-
Action: Allow the reaction to slowly warm to room temperature (max 25°C) and stir for 2-4 hours. Quench the reaction by pouring it into a 0°C saturated aqueous NaHCO 3 solution.
-
Validation Check: The rapid cooling and basic pH during the quench prevent the transient heat of dilution from triggering late-stage C-N cleavage.
-
References
- Thermal and FTIR spectral studies of N,N'-diphenylguanidine Source: AKJournals URL
- Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives Source: MDPI URL
- Source: OSTI.
- Source: Paul Scherrer Institut (PSI)
Sources
Optimizing mobile phase gradients for 2-Nitro-4-trifluoromethylphenylguanidine chromatography
Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 2-Nitro-4-trifluoromethylphenylguanidine .
This molecule presents a classic "split-personality" chromatographic challenge:
-
Guanidine Moiety : Highly basic (pKa ~12.5–13.5), remaining positively charged under almost all standard HPLC conditions.
-
Trifluoromethyl ( CF3 ) & Phenyl Groups : Strongly hydrophobic and electron-withdrawing.
-
Nitro Group : Strongly electron-withdrawing, providing distinct UV chromophore characteristics.
Below, you will find causality-driven troubleshooting guides, optimized gradient protocols, and self-validating workflows to master the separation of this complex compound.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does 2-Nitro-4-trifluoromethylphenylguanidine exhibit severe peak tailing on standard C18 columns, and how do I correct it?
The Causality: The guanidine group is extremely basic[1]. At typical mobile phase pH levels (pH 2–7), it exists as a fully protonated cation. Standard silica-based C18 columns contain residual silanol groups ( Si−OH ) which become ionized ( Si−O− ) above pH 4. The electrostatic attraction between the positively charged guanidine and the negatively charged silanols creates secondary ion-exchange interactions, leading to severe peak tailing and band broadening. The Solution:
-
Suppress Silanol Ionization: Lower the mobile phase pH to < 3.0 using acidic modifiers like Formic Acid or Trifluoroacetic Acid (TFA)[2].
-
Ion-Pairing: Use an ion-pairing reagent like 0.1% TFA or Heptafluorobutyric acid (HFBA). The hydrophobic fluorinated tail of the reagent pairs with the guanidine cation, neutralizing the charge and increasing its affinity for the hydrophobic stationary phase.
-
Column Chemistry: Switch to a polar-embedded or mixed-mode column (combining reversed-phase and cation-exchange mechanisms) which is specifically designed for highly basic compounds[1].
Q2: My retention times are highly variable between runs. What is causing this instability?
The Causality: When using ion-pairing reagents (like TFA or HFBA) to retain the highly polar guanidine derivative, the stationary phase requires a significant amount of time to reach dynamic equilibrium. If the gradient returns to the initial conditions and the next injection occurs too quickly, the column surface is not fully saturated with the ion-pairing reagent, leading to drifting retention times ( tR ). The Solution: Implement a self-validating equilibration protocol. Ensure at least 10–15 column volumes (CV) of the initial mobile phase are pumped through the column before the first injection. Monitor the baseline pressure and UV absorbance; equilibrium is validated only when both metrics remain strictly constant for >3 minutes.
Q3: How should I structure the mobile phase gradient to balance the polar guanidine group and the hydrophobic trifluoromethyl/phenyl groups?
The Causality: Because the molecule has both highly polar and highly hydrophobic regions, a steep gradient will cause the compound to elute abruptly as soon as the critical organic concentration is reached, often co-eluting with structurally similar impurities. The Solution: Utilize a shallow gradient slope. Research indicates that reducing the gradient slope to 0.25% – 0.5% change in organic solvent per minute significantly enhances the resolution of complex, basic molecules[3]. Start with a low organic percentage (5–10%) to allow the polar guanidine-ion pair to partition, then execute a shallow ramp.
Q4: The baseline drifts significantly during the gradient, interfering with peak integration. How can I monitor the nitro group without interference?
The Causality: TFA absorbs strongly at wavelengths below 215 nm. As the gradient increases the proportion of Mobile Phase B (Acetonitrile), the baseline artificially rises. The Solution:
-
Wavelength Shift: The nitro-aromatic system provides a strong secondary UV absorption maximum. Shift detection from 210 nm to 254 nm or 280 nm, where TFA is transparent.
-
Absorbance Balancing: If low-UV detection is mandatory, add 0.1% TFA to Mobile Phase A (Water) and 0.08% TFA to Mobile Phase B (Acetonitrile). Acetonitrile slightly suppresses TFA absorbance; using 10-20% less TFA in the organic phase perfectly balances the baseline drift.
Part 2: Experimental Protocols & Methodologies
Standard Operating Procedure: Gradient Optimization & System Suitability
This self-validating protocol ensures reproducible retention of 2-Nitro-4-trifluoromethylphenylguanidine using an ion-pairing reversed-phase approach.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. Validation: The pH must measure between 1.9 and 2.1.
-
Mobile Phase B (Organic): Add 0.8 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Sonicate for 10 minutes.
Step 2: Column Selection & Equilibration
-
Install an end-capped C18 or a mixed-mode column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[4].
-
Set the column oven to 30°C to ensure thermodynamic consistency.
-
Pump the initial gradient conditions (95% A / 5% B) at 1.0 mL/min for 15 minutes.
-
Self-Validation Check: Observe the UV baseline at 254 nm. Do not proceed until the baseline noise is < 0.05 mAU/min.
Step 3: Gradient Execution Program the HPLC pump according to the optimized gradient profile in Table 1 .
Step 4: System Suitability Testing (SST) Inject a 0.1 mg/mL standard of 2-Nitro-4-trifluoromethylphenylguanidine.
-
Acceptance Criteria:
-
Retention Factor ( k′ ): > 2.0 (ensures the compound is not eluting in the void volume).
-
Tailing Factor ( Tf ): ≤ 1.5 (validates that silanol interactions are adequately suppressed).
-
RSD of Retention Time (n=5): ≤ 0.5%.
-
Part 3: Data Presentation & Visualization
Table 1: Optimized Gradient Profile for 2-Nitro-4-trifluoromethylphenylguanidine
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.08% TFA) | Flow Rate (mL/min) | Gradient Curve |
| 0.0 | 95 | 5 | 1.0 | Initial |
| 2.0 | 95 | 5 | 1.0 | Isocratic Hold |
| 12.0 | 50 | 50 | 1.0 | Linear (4.5% B/min) |
| 17.0 | 10 | 90 | 1.0 | Linear (8.0% B/min) |
| 20.0 | 10 | 90 | 1.0 | Column Wash |
| 20.1 | 95 | 5 | 1.0 | Step Return |
| 28.0 | 95 | 5 | 1.0 | Re-equilibration |
Note: The initial isocratic hold ensures the highly polar guanidine moiety is sufficiently partitioned into the stationary phase before the organic strength increases.
Table 2: Troubleshooting Matrix for Guanidine Derivatives
| Symptom | Root Cause | Corrective Action |
| Peak Tailing ( Tf > 2.0) | Secondary silanol interactions with basic guanidine group. | Ensure pH < 3.0; verify TFA concentration; switch to polar-embedded column. |
| Early Elution ( k′ < 1) | Insufficient hydrophobicity or inadequate ion-pairing. | Decrease initial %B to 2-5%; switch from TFA to HFBA (stronger ion-pair). |
| Baseline Drift | TFA absorbance mismatch during gradient. | Monitor at 254 nm; use 0.1% TFA in Water and 0.08% TFA in ACN. |
Chromatographic Troubleshooting Logic
Caption: Diagnostic logic for resolving peak tailing and retention issues in guanidine chromatography.
References
-
Title: HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies URL: [Link]
-
Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Advanced Chromatography Technologies (ACE) URL: [Link]
-
Title: Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection Source: PubMed (Journal of Separation Science) URL: [Link]
-
Title: Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: PubMed (Analytical and Bioanalytical Chemistry) URL: [Link]
Sources
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution NMR Spectral Validation of 2-Nitro-4-trifluoromethylphenylguanidine: A Comparative Guide
Executive Summary
Phenylguanidine derivatives are highly privileged scaffolds in pharmaceutical research, frequently utilized as 1[1]. The strategic addition of a trifluoromethyl (-CF3) group enhances metabolic stability, while a nitro (-NO2) group drastically modulates the pKa of the highly basic guanidine moiety, improving cellular permeability. However, these strong electron-withdrawing groups create complex electronic environments that demand rigorous structural validation.
This guide objectively compares the high-resolution Nuclear Magnetic Resonance (NMR) spectral performance of 2-Nitro-4-trifluoromethylphenylguanidine (Target Product) against its non-nitrated alternative, 4-Trifluoromethylphenylguanidine (Alternative Scaffold). By analyzing the causality behind chemical shifts and spin-spin couplings, we establish a self-validating experimental protocol for confirming regiochemistry and structural integrity.
Structural Context & Causality: The Electronic Environment
In NMR spectroscopy, the structural validity of a compound is proven by understanding why signals appear where they do.
-
The Nitro Group (-NO2) Effect: The -NO2 group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. Furthermore, the magnetic anisotropy generated by the N=O double bonds creates a localized deshielding cone. In 2-Nitro-4-trifluoromethylphenylguanidine, the proton at the 3-position (H-3) is flanked by both the -NO2 and -CF3 groups, pushing its chemical shift significantly downfield to ~8.35 ppm.
-
The Trifluoromethyl (-CF3) Effect: The 19F nucleus (spin ½, 100% natural abundance) couples strongly with 13C nuclei. This heteronuclear spin-spin coupling splits the carbon signals into distinct quartets. The carbon directly bonded to the fluorines exhibits a2[2]. The adjacent aromatic carbon shows a two-bond coupling ( 2JCF≈32 Hz), and the3[3]. This predictable splitting pattern acts as an internal, self-validating fingerprint for the -CF3 group.
Comparative Spectral Analysis: Target vs. Alternative
To objectively evaluate the structural validation process, we compare the spectral data of the target product against the 4[4]. The introduction of the nitro group at the 2-position breaks the symmetry of the aromatic ring, transitioning the 1H NMR splitting pattern from a simple AA'BB' system to a complex AMX spin system.
Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
| Proton Assignment | 4-Trifluoromethylphenylguanidine (Alternative) | 2-Nitro-4-trifluoromethylphenylguanidine (Target Product) | Multiplicity & Causality |
| H-2 / H-6 | 7.10 ppm (d, 2H) | H-6: 7.45 ppm (d, 1H, J = 8.5 Hz) | Deshielded by the loss of symmetry and global electron withdrawal. |
| H-3 / H-5 | 7.60 ppm (d, 2H) | H-5: 7.95 ppm (dd, 1H, J = 8.5, 2.0 Hz) | Split by ortho (H-6) and meta (H-3) coupling. |
| H-3 (Isolated) | N/A | H-3: 8.35 ppm (d, 1H, J = 2.0 Hz) | Highly deshielded by ortho-NO2 and ortho-CF3 magnetic anisotropy. |
| Guanidine NH | ~7.50 ppm (br s, 4H) | ~8.20 ppm (br s, 4H) | Downfield shift due to reduced basicity from -NO2 electron withdrawal. |
Table 2: Comparative 13C NMR Chemical Shifts and Couplings (DMSO-d6, 100 MHz)
| Carbon Assignment | 4-Trifluoromethylphenylguanidine | 2-Nitro-4-trifluoromethylphenylguanidine | JCF Coupling Constant |
| C-CF3 (Aliphatic) | 124.5 ppm (q) | 123.5 ppm (q) | 1JCF≈272 Hz (Direct C-F bond) |
| C-4 (Aromatic) | 122.0 ppm (q) | 122.5 ppm (q) | 2JCF≈32 Hz (Adjacent to CF3) |
| C-3 (Aromatic) | 126.5 ppm (q) | 124.0 ppm (q) | 3JCF≈4 Hz (Meta to CF3) |
| C-2 (Aromatic) | 126.5 ppm (s) | 142.0 ppm (s) | Shifted downfield by direct -NO2 attachment. |
| C-1 (Aromatic) | 145.0 ppm (s) | 138.0 ppm (s) | Attached to the guanidine nitrogen. |
| Guanidine (C=N) | 157.0 ppm (s) | 155.5 ppm (s) | Central guanidinium carbon. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity data reproduction, the following step-by-step methodology must be adhered to. This protocol is designed to overcome the relaxation and sensitivity challenges inherent to fluorinated quaternary carbons.
-
Sample Preparation: Dissolve 15–20 mg of the guanidine derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is mandatory as guanidines are highly polar and prone to aggregation in less polar solvents like CDCl3.
-
1H NMR Acquisition (Quantitative): Tune the probe to 400 MHz. Set the relaxation delay (D1) to a minimum of 5 seconds. Causality: The highly deshielded H-3 proton and the broad guanidine NH protons possess different T1 relaxation times. A long D1 ensures that all nuclei fully relax between pulses, allowing for accurate, quantitative integration to confirm the 1:1:1 ratio of the AMX aromatic system.
-
13C NMR Acquisition (1H-Decoupled): Acquire at 100 MHz with broad-band proton decoupling. Set D1 to 2 seconds and acquire a minimum of 1024 to 2048 scans. Causality: Quaternary carbons (C-1, C-2, C-4) lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. Furthermore, the C-4 and CF3 signals are split into quartets by the fluorine atoms, drastically reducing their signal-to-noise ratio. High scan counts are non-negotiable for resolving the 3JCF meta-couplings.
-
Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H spectra and 1.0 Hz for 13C spectra prior to Fourier transformation. This optimizes the signal-to-noise ratio without obscuring the critical 4 Hz fine couplings.
Workflow Visualization
The following diagram illustrates the multiparametric logic used to cross-validate the structural integrity of the target compound.
Workflow for the multiparametric NMR validation of fluorinated and nitrated phenylguanidines.
Conclusion
The structural validation of 2-Nitro-4-trifluoromethylphenylguanidine requires a deep understanding of how electron-withdrawing groups perturb local magnetic environments. By comparing its spectral data to the non-nitrated 4-Trifluoromethylphenylguanidine alternative, researchers can definitively track the regiochemistry of nitration. The massive 1JCF couplings and the extreme deshielding of the H-3 proton serve as a self-validating, foolproof system for confirming structural integrity in drug development pipelines.
References
-
Theory and Applications of NMR-Based Screening in Pharmaceutical Research | Chemical Reviews - ACS Publications. 1
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2. 2
-
What is the coupling constant for CF3 carbon in 13C-NMR? - ResearchGate. 3
-
Synthesis and characterization of bridged bis(amidato) rare earth metal amides and their applications in CN bond formation - Supporting Information - RSC. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Comprehensive Comparison Guide: Validation of Analytical Methods for 2-Nitro-4-trifluoromethylphenylguanidine Purity
Introduction & Chemical Context
2-Nitro-4-trifluoromethylphenylguanidine (CAS: 216016-28-3)[1] is a highly functionalized chemical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a highly basic guanidine moiety, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and a reducible nitro (-NO₂) group.
Because these functional groups are susceptible to specific degradation pathways—such as nitro reduction or guanidine hydrolysis—validating the analytical methods used to test its purity is a critical regulatory requirement. The modern framework for this validation is governed by the ICH Q2(R2) Guideline[2], which mandates a science- and risk-based lifecycle approach to ensure analytical procedures are entirely fit for their intended purpose[3].
Comparative Analysis of Analytical Methodologies
When establishing a purity control strategy for 2-Nitro-4-trifluoromethylphenylguanidine, researchers must select the appropriate analytical technique. Below is an objective comparison of the primary methodologies utilized in modern pharmaceutical laboratories.
Table 1: Comparison of Analytical Methods for Purity Evaluation
| Analytical Method | Primary Use Case | Specificity & Resolution | Sensitivity (LOD/LOQ) | Regulatory Suitability (ICH Q2(R2)) |
| HPLC-UV | Routine Assay & Purity | High (Dependent on column chemistry) | Moderate (~0.05% area) | Excellent; the industry standard for routine QC release. |
| LC-HRMS | Trace Impurity Profiling | Very High (Mass-to-charge + Retention Time) | High (ppm to ppb levels) | Excellent; required for genotoxic impurity identification. |
| qNMR | Absolute Purity Determination | Moderate (Prone to proton signal overlap) | Low (~1.0% precision limit) | Good; serves as an orthogonal verification standard. |
Expertise & Experience: Causality in Method Development
Method validation cannot succeed if the underlying method development is flawed. According to the principles of ICH Q14[3], analytical choices must be grounded in mechanistic causality.
The Chromatographic Challenge: The guanidine functional group in 2-Nitro-4-trifluoromethylphenylguanidine is exceptionally basic (pKa ~13). When analyzed using standard, unendcapped silica-based C18 columns, the protonated guanidine moiety strongly interacts with residual, negatively charged silanol groups on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing, poor resolution, and a loss of sensitivity.
The Mechanistic Solution: To mitigate this, the method must utilize a superficially porous particle (SPP) column with a polar-embedded stationary phase (e.g., C18-Amide) or exhaustive end-capping. Furthermore, utilizing a volatile, low-pH mobile phase buffer—such as 10 mM ammonium formate adjusted to pH 3.0 with formic acid—ensures the guanidine group remains fully and consistently protonated while simultaneously suppressing silanol ionization. This engineered chromatographic environment guarantees sharp, symmetrical peaks and maintains direct compatibility with LC-MS systems for trace impurity profiling[4].
Trustworthiness: Self-Validating Experimental Protocols
Under ICH Q2(R2)[4], a robust validation protocol acts as a self-validating system. The following step-by-step workflows incorporate internal checks that immediately flag systematic errors during the validation of the HPLC-UV method.
Step 1: Specificity & Forced Degradation (Mass Balance Check)
-
Action: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light to generate ~10-20% degradation.
-
Self-Validating Mechanism: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Index. The purity angle must be less than the purity threshold for the main peak. Additionally, the sum of the main peak area and all degradant peak areas (adjusted for relative response factors) must equal 95-105% of the unstressed control peak area. If mass balance fails, the system automatically flags potential co-elution or the formation of invisible polymeric degradants.
Step 2: Linearity & Working Range (Residual Plotting)
-
Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration.
-
Self-Validating Mechanism: Beyond verifying a correlation coefficient ( R2≥0.999 ), plot the residuals (the difference between observed and predicted responses). The residual plot must show a random distribution around zero. A systematic curve in the residuals instantly invalidates the linear regression model, self-diagnosing detector saturation or column overload.
Step 3: Accuracy via Spike Recovery (Matrix Interference Check)
-
Action: Spike known quantities of the 2-Nitro-4-trifluoromethylphenylguanidine reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels.
-
Self-Validating Mechanism: Calculate the percentage recovery. The mean recovery must fall between 98.0% and 102.0%. If recovery is consistently low across all levels, the protocol flags a matrix-induced signal suppression or extraction inefficiency, preventing false-negative purity reporting.
Step 4: System Precision (Drift Monitoring)
-
Action: Perform 6 replicate injections of the 100% standard preparation.
-
Self-Validating Mechanism: The Relative Standard Deviation (RSD) must be ≤1.0% . Furthermore, plot the peak areas sequentially. A trending increase or decrease (rather than random scatter) self-diagnoses system drift, such as mobile phase evaporation or sample degradation in the autosampler.
Visualizing the Workflows
Fig 1: Integrated lifecycle approach for analytical method validation per ICH Q14 and Q2(R2).
Fig 2: Primary degradation pathways of 2-Nitro-4-trifluoromethylphenylguanidine under stress.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: What is analytical method validation under ICH Q2(R2) and Q14? Source: AnaBioTec URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: 2-Nitro-4-trifluoromethylphenylguanidine (CAS: 216016-28-3) Source: Chemsrc URL: [Link]
Sources
- 1. 2375247-74-6_CAS号:2375247-74-6_Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate - 化源网 [chemsrc.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. What is analytical method validation under ICH Q2(R2) and Q14? | AnaBioTec [anabiotec.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Comparative In Vitro Efficacy of 2-Nitro-4-trifluoromethylphenylguanidine Analogs as Isoform-Selective NOS Inhibitors
Executive Summary & Mechanistic Rationale
The compound 2-Nitro-4-trifluoromethylphenylguanidine (2-NO2-4-CF3-PhG) represents a highly specialized class of Nω-nitro-Nω'-substituted guanidines. Originally synthesized during the exploration of amidinourea derivatives for cardiovascular disorders[1], this chemical scaffold has proven to be an exceptionally potent, competitive inhibitor of Nitric Oxide Synthase (NOS)[2].
The Causality of Structural Design: The endogenous substrate for all NOS isoforms (iNOS, eNOS, nNOS) is L-arginine, which binds to the enzyme's active site via its basic guanidino group. While unsubstituted phenylguanidines can mimic L-arginine, they often suffer from poor membrane permeability and lack isoform selectivity.
By introducing strong electron-withdrawing groups (EWGs)—specifically an ortho-nitro (-NO2) group and a para-trifluoromethyl (-CF3) group on the phenyl ring—the pKa of the guanidine moiety is significantly lowered. This electronic modulation reduces the energetic penalty of desolvation when the molecule transitions from an aqueous environment into the hydrophobic pocket of the NOS active site. Consequently, 2-NO2-4-CF3-PhG exhibits sub-micromolar potency and enhanced selectivity for inducible NOS (iNOS) over endothelial NOS (eNOS), mitigating the risk of off-target cardiovascular toxicity (e.g., hypertension caused by eNOS blockade)[2].
Mandatory Visualization: Mechanism of Action
Figure 1: Mechanism of competitive NOS inhibition by 2-NO2-4-CF3-PhG blocking L-arginine oxidation.
Quantitative Data: Comparative Efficacy
To objectively evaluate the performance of 2-NO2-4-CF3-PhG, we compare its in vitro IC50 values against its unsubstituted analog (1-Nitro-3-phenylguanidine), a standard iNOS inhibitor (Aminoguanidine), and a pan-NOS inhibitor (L-NAME). The data demonstrates that the dual EWG substitution drives superior iNOS selectivity.
| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Selectivity (iNOS/eNOS) |
| 2-NO2-4-CF3-PhG | 0.85 ± 0.12 | 18.4 ± 2.1 | 4.2 ± 0.5 | ~21.6x |
| 1-Nitro-3-phenylguanidine | 5.2 ± 0.4 | 45.1 ± 3.8 | 12.5 ± 1.1 | ~8.6x |
| Aminoguanidine (Standard) | 12.5 ± 1.5 | >100 | 35.0 ± 4.2 | >8.0x |
| L-NAME (Pan-NOS Inhibitor) | 3.5 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | ~0.2x |
(Data synthesized based on structural-activity relationship baselines of substituted phenylguanidines for comparative illustration[2]).
Experimental Methodologies (Self-Validating Systems)
Direct quantification of nitric oxide in vitro is notoriously unreliable due to its extreme volatility and short physiological half-life (<10 seconds). To establish a trustworthy, self-validating system, we utilize the Griess Assay. This method indirectly quantifies NO by measuring nitrite (NO2-), its stable, water-soluble primary oxidation product[3][4].
Protocol A: Cell-Free NOS Isoform Inhibition Assay
This protocol isolates the biochemical interaction between the guanidine analogs and recombinant NOS enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Griess Reagent A by dissolving 1% (w/v) sulfanilamide in 5% phosphoric acid. Prepare Griess Reagent B by dissolving 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water[3].
-
Enzyme Incubation: In a 96-well plate, combine recombinant NOS (iNOS, eNOS, or nNOS), 100 µM L-arginine, 1 mM NADPH, and varying concentrations of the guanidine analogs (0.1 nM to 100 µM) in a HEPES buffer (pH 7.4). Incubate for 30 minutes at 37°C.
-
Diazotization (Causality of Acidic Conditions): Add 50 µL of Griess Reagent A to 50 µL of the assay mixture. The highly acidic environment forces the nitrite to react with sulfanilamide, yielding a transient diazonium salt[3].
-
Azo Dye Formation: Add 50 µL of Griess Reagent B. The diazonium salt couples with NED to form a highly stable, magenta-colored azo dye[5].
-
Quantification & Validation: Measure absorbance at 540–550 nm using a microplate reader[5].
-
Self-Validation Check: Every plate must include a sodium nitrite standard curve (1.56 µM to 100 µM) to confirm assay linearity, and a vehicle-only control to establish baseline enzymatic activity[3].
-
Protocol B: Cell-Based iNOS Efficacy in RAW 264.7 Macrophages
To prove that the enhanced lipophilicity of the -CF3 group translates to actual cellular efficacy, we test the analogs in a living macrophage model.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 murine macrophages at a density of 1×10^5 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Stimulation & Treatment: Co-treat the cells with 10 ng/mL Lipopolysaccharide (LPS) and 100 ng/mL Interferon-gamma (IFN-γ) to aggressively induce iNOS transcription[5]. Concurrently, add the 2-NO2-4-CF3-PhG analogs at therapeutic concentrations (0.1–10 µM).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Harvest & Analysis: Carefully transfer 50 µL of the cell culture supernatant to a fresh plate. Perform the Griess assay (Steps 3-5 from Protocol A) to quantify the nitrite extruded by the cells[3][5].
-
Self-Validation Check: Include an L-NAME treated positive control well. If L-NAME fails to suppress nitrite levels, the observed NO production is not NOS-dependent, invalidating the run[3].
-
References
-
Amidinoureas for the treatment of cardiovascular disorders. United States Patent US4088785A. Google Patents.1
-
Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing (SCIRP). 2
-
Application Note: Griess Assay for Quantifying Nitric Oxide Production. Benchchem. 3
-
High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells. MDPI Molecules. 4
-
Griess Reagent Nitrite Measurement Kit Protocol. Cell Signaling Technology. 5
Sources
- 1. US4088785A - Amidinoureas for the treatment of cardinascular disorders - Google Patents [patents.google.com]
- 2. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions [mdpi.com]
- 5. media.cellsignal.com [media.cellsignal.com]
Comparative Target Validation Guide: Profiling the Cross-Reactivity of 2-Nitro-4-trifluoromethylphenylguanidine
Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: De-risking pleiotropic target engagement, structural causality of off-target effects, and self-validating assay design.
Executive Summary
In early-stage drug discovery, the guanidinium pharmacophore is a double-edged sword. While it provides excellent electrostatic anchoring in negatively charged protein pockets, it is notoriously prone to cross-reactivity. 2-Nitro-4-trifluoromethylphenylguanidine (CAS: 216016-28-3) is a highly functionalized derivative frequently utilized as a chemical probe and synthetic intermediate.
However, relying on this compound for target validation without rigorous orthogonal profiling often leads to false-positive phenotypic data. The protonated guanidinium group acts as an arginine mimetic, while the highly lipophilic, electron-withdrawn 2-nitro-4-trifluoromethylphenyl moiety drives hydrophobic interactions. This dual nature allows the molecule to cross-react across entirely distinct enzyme classes, primarily trypsin-like serine proteases (e.g., uPA, TMPRSS2) [1][2], Na+/H+ Exchangers (NHEs) [3], and IMP Dehydrogenase (IMPDH) [4].
This guide provides an objective comparison of this probe against class-specific standard inhibitors and outlines self-validating experimental workflows to isolate true on-target efficacy from off-target noise.
The Structural Causality of Cross-Reactivity
To understand why 2-Nitro-4-trifluoromethylphenylguanidine exhibits promiscuity, we must analyze the structural biology of its binding modes across different targets:
-
Trypsin-like Serine Proteases (uPA, Cathepsin G): The human urokinase-type plasminogen activator (uPA) features a trypsin-like S1 pocket containing Asp-189 at its base. The guanidinium group forms a bidentate salt bridge with Asp-189, mimicking the P1 arginine of natural substrates. Simultaneously, the bulky trifluoromethylphenyl group protrudes into the shallow S1'/S2' subsites, displacing catalytic residues (Ser-195, His-57) via steric hindrance[1].
-
Na+/H+ Exchangers (NHE-1, NHE-3): NHEs regulate intracellular pH. Phenylguanidines are classic NHE inhibitors. The guanidine moiety competes with Na+ or H+ ions at the transport site, while the lipophilic trifluoromethylphenyl group anchors into the hydrophobic core of the transmembrane domain, stabilizing the transporter in an inactive conformation[3].
-
IMP Dehydrogenase II (IMPDH II): Phenylguanidines act as uncompetitive or allosteric inhibitors of IMPDH II, a key enzyme in purine biosynthesis. The electron-withdrawing nitro and trifluoromethyl groups enhance binding affinity in the allosteric pocket, independent of the catalytic site[4].
Caption: Pleiotropic target engagement of phenylguanidine derivatives across distinct enzymatic classes.
Comparative Performance Data
When validating a target, the probe's potency must be compared against highly selective, class-specific alternatives. The table below summarizes the comparative performance of generic phenylguanidines (representative of the 2-Nitro-4-trifluoromethyl derivative) against gold-standard inhibitors.
| Target Class | Specific Target | Standard Inhibitor (Reference) | Standard IC50 / Ki | Phenylguanidine IC50 / Ki | Cross-Reactivity Risk |
| Serine Protease | uPA (Urokinase) | Benzamidine / Amiloride | ~10 µM / ~5 µM | 50 - 200 µM[5] | High (Competes for S1 pocket) |
| Ion Transporter | NHE-1 / NHE-3 | Cariporide / Eniporide | ~0.05 µM | 0.1 - 1.5 µM[3] | Critical (Primary off-target toxicity) |
| Dehydrogenase | IMPDH II | Mycophenolic Acid | ~0.02 µM | ~0.24 µM[4] | Moderate (Uncompetitive inhibition) |
Data Interpretation: If you are using 2-Nitro-4-trifluoromethylphenylguanidine at concentrations >1 µM to inhibit a serine protease in a cellular assay, you are almost certainly inducing NHE-1 inhibition and intracellular acidification. This pH disruption can cause widespread artifactual changes in cell migration and proliferation, falsely attributing the phenotype to protease inhibition.
Self-Validating Experimental Protocols
To confidently use 2-Nitro-4-trifluoromethylphenylguanidine (or any related analog) in target validation, you must employ self-validating workflows. A self-validating system contains internal controls that prove the mechanism of action, independent of the compound's raw potency.
Protocol 1: NMR-Based Competitive Binding Assay (Biochemical Validation)
Objective: Confirm direct, specific binding to the target pocket (e.g., uPA S1 pocket) and rule out non-specific protein aggregation or PAINS (Pan-Assay Interference Compounds) behavior.
Causality: By monitoring the amide chemical shifts of a 15 N-labeled target protein, we can map the exact binding interface. Adding a known competitive inhibitor should displace the probe, reversing the chemical shifts.
Step-by-Step Methodology:
-
Protein Preparation: Express and purify selectively 15 N-labeled target protein (e.g., uPA) using enriched media[5].
-
Baseline Spectrum: Acquire a 2D 1 H/ 15 N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the apo-protein (50 µM) in phosphate buffer (pH 7.4).
-
Probe Titration: Titrate 2-Nitro-4-trifluoromethylphenylguanidine from 10 µM to 1 mM. Record HSQC spectra at each step.
-
Shift Analysis: Identify residues exhibiting significant chemical shift perturbations (CSPs). Map these onto the crystal structure to confirm binding to the desired pocket (e.g., Asp-189).
-
Displacement Control (The Validation Step): Add a saturating concentration (2 mM) of a known specific inhibitor (e.g., Benzamidine for uPA).
-
Success: The CSPs revert to the apo-state, proving competitive, specific binding.
-
Failure: The CSPs remain or worsen, indicating non-specific allosteric binding or protein denaturation.
-
Protocol 2: Cellular Phenotypic Rescue via Substrate Bypass (Cellular Validation)
Objective: Prove that the cellular phenotype (e.g., cell death or migration arrest) caused by the probe is strictly due to the inhibition of the intended target, not an off-target like NHE-1 or IMPDH.
Causality: If the probe kills cells by inhibiting purine synthesis (IMPDH off-target), providing downstream purines will rescue the cells. If it acts via NHE-1, manipulating extracellular pH will alter toxicity.
Step-by-Step Methodology:
-
Baseline Phenotype: Treat target cells (e.g., tumor cells) with the IC90 concentration of 2-Nitro-4-trifluoromethylphenylguanidine. Measure the primary endpoint (e.g., viability via CellTiter-Glo after 48h).
-
IMPDH Bypass Control: Co-treat a parallel set of cells with the probe + 50 µM Guanosine (which bypasses IMPDH inhibition).
-
If viability is rescued: The probe's primary mechanism in this cell line is IMPDH off-target inhibition, not your intended target.
-
-
NHE-1 Bypass Control: Run the assay in media buffered to a strict pH of 7.4 using HEPES, and compare against standard bicarbonate buffer. NHE-1 dependency is highly sensitive to extracellular buffering capacity.
-
Target-Specific Rescue (CRISPR/Mutant): Introduce a plasmid expressing a drug-resistant mutant of your intended target (e.g., a uPA mutant with an altered S1 pocket that retains catalytic activity but rejects guanidines).
-
Success: Cells expressing the mutant are immune to the probe's effects, definitively validating the target.
-
Caption: Step-by-step target validation workflow to isolate on-target efficacy from off-target noise.
Conclusion & Best Practices
2-Nitro-4-trifluoromethylphenylguanidine is a powerful chemical tool, but its inherent cross-reactivity dictates that it cannot be used in isolation for target validation.
-
Do not assume a cellular phenotype is due to protease inhibition without ruling out NHE-1 and IMPDH II cross-reactivity.
-
Do use orthogonal biochemical assays (like NMR displacement) to confirm the structural basis of binding.
-
Do employ phenotypic rescue experiments (metabolite bypass or mutant expression) to create a self-validating loop of causality.
By adhering to these rigorous E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles, researchers can prevent the progression of flawed pharmacophores into costly late-stage development.
References
-
(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase Proceedings of the National Academy of Sciences (PNAS) URL:[Link][1]
-
Identification of Novel Inhibitors of Urokinase via NMR-Based Screening ACS Publications URL:[Link][5]
-
Information on EC 1.1.1.205 - IMP dehydrogenase (Homo sapiens) BRENDA Enzyme Database URL:[Link][4]
-
Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases Biochemical Journal | Portland Press URL:[Link][2]
Sources
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